iMDK
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKQTWYILKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of iMDK
This guide provides a detailed overview of the molecular mechanisms of iMDK, a novel small molecule inhibitor, for researchers, scientists, and drug development professionals. It covers its primary activity as a PI3K inhibitor, its paradoxical effects on the MAPK pathway, its synergistic potential with other targeted therapies, and its alternative mechanism involving cell cycle regulation.
Core Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC)
This compound has been identified as a novel inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway.[1][2][3] While its direct molecular targets are not fully elucidated, experimental evidence demonstrates that this compound inhibits the phosphorylation of PI3K and its downstream effector, AKT, confirming its role as a PI3K inhibitor.[1] Originally, this compound was discovered as a small molecule that suppresses the expression of Midkine (MDK), a heparin-binding growth factor implicated in tumorigenesis.[1]
The primary anti-tumor effect of this compound in NSCLC is attributed to its suppression of the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[1][2][3] However, a notable and unexpected consequence of this compound treatment is the compensatory activation of the MAPK/ERK pathway.[1][2] This activation of an alternative tumorigenic pathway is believed to confer resistance to this compound monotherapy, preventing the complete eradication of cancer cells.[1]
This paradoxical effect has led to the rationale of a combination therapy. When this compound is co-administered with a MEK inhibitor, such as PD0325901, a synergistic anti-tumor effect is observed.[1][2][3] The MEK inhibitor blocks the this compound-induced activation of the MAPK/ERK pathway, leading to a dual blockade of two major survival pathways. This combined treatment significantly enhances the induction of apoptosis and suppresses tumor growth in NSCLC models, including those with KRAS mutations.[1]
dot
Caption: this compound inhibits the PI3K/AKT pathway while activating the MAPK/ERK pathway.
Alternative Mechanism of Action in Primary Effusion Lymphoma (PEL)
In the context of primary effusion lymphoma (PEL), an aggressive B-cell non-Hodgkin lymphoma, this compound exhibits a different primary mechanism of action. In PEL cell lines, this compound induces apoptosis by causing cell cycle arrest at the G2/M phase.[4] This effect is achieved through the suppression of the phosphorylated form of cyclin-dependent kinase 1 (p-CDK1), a key regulator of the G2/M checkpoint.[4] The inhibition of CDK1 leads to mitotic catastrophe, characterized by multipolar cell division, and subsequent activation of caspases-3, -8, and -9, culminating in apoptosis.[4] Interestingly, this action appears to be independent of Midkine expression and does not affect other signaling pathways such as JAK-STAT, PI3K-Akt, or NF-κB in PEL cells.[4] This suggests that this compound may also function as a novel CDK1 inhibitor.
dot
Caption: this compound inhibits CDK1, leading to G2/M arrest and apoptosis in PEL cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound, alone and in combination with the MEK inhibitor PD0325901, on NSCLC cells.
Table 1: Effect of this compound on AKT and ERK Phosphorylation in H441 NSCLC Cells
| Treatment | Concentration | Duration | p-AKT Levels | p-ERK1/2 Levels |
| This compound | 0-500 nM | 72 h | Dose-dependent decrease | Increased |
| This compound + PD0325901 | 200 nM this compound, 10-250 nM PD0325901 | 72 h | Suppressed | Dose-dependent decrease |
Data synthesized from immunoblot analysis.[1]
Table 2: Synergistic Effect of this compound and PD0325901 on Apoptosis in H441 Cells
| Treatment | Observation |
| This compound alone | No significant increase in activated caspase-3 |
| PD0325901 alone | No significant increase in activated caspase-3 |
| This compound + PD0325901 | Synergistic increase in activated caspase-3 levels |
| This compound + PD0325901 | Significant increase in TUNEL-positive cells compared to single agents |
Data based on flow cytometry and TUNEL assays.[1]
Table 3: In Vivo Efficacy of this compound and PD0325901 in H441 Xenograft Model
| Treatment Group | Dosage | Outcome |
| Control | Vehicle | Progressive tumor growth |
| This compound | 9 mg/kg/day | Partial tumor growth inhibition |
| PD0325901 | 5 mg/kg/day | Partial tumor growth inhibition |
| This compound + PD0325901 | 9 mg/kg this compound + 5 mg/kg PD0325901 | Significant reduction in tumor volume compared to single agents |
Data from a xenograft mouse model with eight mice per group.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Phospho-AKT and Phospho-ERK
This protocol is designed to assess the phosphorylation status of AKT and ERK in NSCLC cells following treatment with this compound and/or PD0325901.
dot
Caption: A typical workflow for Western blot analysis.
Materials:
-
H441 lung adenocarcinoma cells
-
This compound and PD0325901
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed H441 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and/or PD0325901 for 72 hours.
-
Lysate Preparation: Wash the cells twice with ice-cold PBS and then lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of PEL cells treated with this compound.
Materials:
-
PEL cell lines
-
This compound
-
Cell culture medium
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture PEL cells and treat them with the desired concentration of this compound for 12 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Midkine inhibitor (this compound) induces apoptosis of primary effusion lymphoma via G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of iMDK in the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midkine (MDK), a heparin-binding growth factor, is increasingly implicated in tumorigenesis and therapeutic resistance through its activation of pro-survival signaling pathways. A key pathway activated by MDK is the PI3K/AKT cascade, which is a central regulator of cell growth, proliferation, and apoptosis.[1][2] The small molecule inhibitor, iMDK, has emerged as a promising therapeutic agent that targets MDK. This technical guide provides an in-depth overview of the role of this compound in modulating the PI3K/AKT signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular interactions.
Introduction to the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated. Activated AKT then phosphorylates a plethora of downstream substrates, ultimately leading to the inhibition of apoptosis and the promotion of cell survival and proliferation.
This compound: A Novel Inhibitor of Midkine
This compound is a novel small molecule compound identified as an inhibitor of the growth factor Midkine (MDK).[2] MDK is a heparin-binding growth factor that is highly expressed in numerous malignancies and is known to activate the PI3K/AKT pathway, thereby promoting tumor cell survival.[1][2] this compound exerts its effects by suppressing the endogenous expression of MDK.[2] This inhibitory action is specific, as this compound does not significantly affect the expression of other growth factors such as pleiotrophin (PTN) or vascular endothelial growth factor (VEGF).[2] The targeted inhibition of MDK by this compound leads to the downstream suppression of the PI3K/AKT signaling cascade.
Mechanism of Action: this compound's Inhibition of the PI3K/AKT Pathway
The primary mechanism by which this compound influences the PI3K/AKT pathway is through the suppression of its upstream activator, MDK. By reducing the levels of MDK, this compound effectively attenuates the activation of the PI3K/AKT cascade. Experimental evidence has demonstrated that treatment of MDK-positive cancer cells with this compound leads to a significant reduction in the phosphorylation of both PI3K and AKT.[2] This dephosphorylation indicates a decrease in the activity of these key signaling nodes.
Downstream Effects of this compound on Apoptosis
The inhibition of the PI3K/AKT pathway by this compound has profound consequences on the cellular machinery that regulates apoptosis. Activated AKT typically phosphorylates and inactivates pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins. By suppressing AKT activity, this compound reverses these effects. Specifically, treatment with this compound has been shown to increase the expression of the pro-apoptotic factor BAD (Bcl-2-associated death promoter).[2] Concurrently, this compound decreases the expression of the anti-apoptotic proteins survivin and XIAP (X-linked inhibitor of apoptosis protein).[2] This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the induction of programmed cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | MDK Expression | This compound IC₅₀ (nM) at 48h | Cell Type |
| H441 | Positive | ~100 | Lung Adenocarcinoma |
| H520 | Positive | ~200 | Squamous Cell Carcinoma |
| A549 | Negative | >500 | Lung Adenocarcinoma |
| NHLF | Negative | >500 | Normal Human Lung Fibroblast |
Data extracted from Hao H, et al. (2013) PLoS ONE 8(8): e71093.[2]
Table 2: Time-Dependent Effects of this compound (50 nM) on PI3K/AKT Pathway Proteins in H441 Cells
| Time (hours) | p-PI3K (relative expression) | p-AKT (relative expression) | Survivin (relative expression) | XIAP (relative expression) | BAD (relative expression) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 12 | Decreased | Decreased | Decreased | Decreased | Increased |
| 24 | Decreased | Decreased | Decreased | Decreased | Increased |
| 48 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
Qualitative trends extracted from immunoblot images in Hao H, et al. (2013) PLoS ONE 8(8): e71093.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Reagents
-
Cell Lines:
-
H441 (human lung adenocarcinoma), H520 (human lung squamous cell carcinoma), and A549 (human lung adenocarcinoma) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Normal Human Lung Fibroblasts (NHLF) were cultured in FGM-2 BulletKit medium (Lonza).
-
All cells were maintained in a humidified atmosphere of 5% CO₂ at 37°C.
-
-
This compound Compound:
-
The small molecule inhibitor this compound was synthesized and purified as previously described.
-
A stock solution was prepared in dimethyl sulfoxide (DMSO) and diluted in culture medium to the final working concentrations.
-
Immunoblotting
-
Cell Lysis: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with the following primary antibodies:
-
anti-phospho-PI3K
-
anti-phospho-AKT (Ser473)
-
anti-survivin
-
anti-XIAP
-
anti-BAD
-
anti-β-actin (as a loading control)
-
-
Detection: After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (WST-8)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
This compound Treatment: The cells were treated with various concentrations of this compound or vehicle (DMSO) for the indicated time periods (e.g., 48 hours).
-
WST-8 Reagent Addition: 10 µL of WST-8 solution (Cell Counting Kit-8) was added to each well.
-
Incubation: The plates were incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
TUNEL Assay for Apoptosis
-
Cell Preparation: Cells were cultured on chamber slides and treated with this compound or vehicle.
-
Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde in PBS for 10 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Staining: Apoptosis was detected using an in situ cell death detection kit (e.g., from Roche) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescein-dUTP using the terminal deoxynucleotidyl transferase (TdT) enzyme.
-
Microscopy: The slides were mounted with a DAPI-containing mounting medium to visualize the cell nuclei. Fluorescent images were captured using a fluorescence microscope. The percentage of TUNEL-positive cells was determined by counting the number of green-fluorescent apoptotic cells relative to the total number of DAPI-stained nuclei.
In Vivo Xenograft Mouse Model
-
Animal Model: Six-week-old female BALB/c nude mice were used for the study.
-
Tumor Cell Implantation: H441 cells (5 x 10⁶ cells in 100 µL of PBS) were injected subcutaneously into the flank of each mouse.
-
This compound Treatment: When the tumors reached a palpable size (e.g., ~100 mm³), the mice were randomly assigned to treatment and control groups. This compound (e.g., 10 mg/kg body weight) or vehicle was administered daily via intraperitoneal injection.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunoblotting or immunohistochemistry).
Conclusion
The small molecule inhibitor this compound represents a promising therapeutic strategy for cancers that are dependent on Midkine signaling. Its ability to suppress the PI3K/AKT pathway provides a clear mechanism for its anti-tumor effects, including the induction of apoptosis. The detailed experimental protocols provided in this guide offer a resource for researchers seeking to further investigate the role of this compound and its interactions with the PI3K/AKT signaling cascade. Further studies are warranted to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, in various cancer models.
References
The Impact of iMDK on Endogenous Midkine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of iMDK, a small molecule inhibitor, on the expression of endogenous midkine (MDK). Midkine is a heparin-binding growth factor implicated in a variety of cellular processes, including cell growth, migration, and angiogenesis, and is notably overexpressed in several malignancies. This compound has emerged as a promising therapeutic agent that targets MDK, and this document details the quantitative data, experimental methodologies, and signaling pathways associated with its mechanism of action.
Quantitative Analysis of this compound's Effect on Midkine Expression
The inhibitory effect of this compound on midkine expression has been quantified in various cancer cell lines. The data consistently demonstrates a dose-dependent reduction in MDK protein levels upon treatment with this compound.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Reduction in Midkine Protein | Reference |
| H441 | Lung Adenocarcinoma | 25 nM | 48 hours | >90% | |
| HSC-2 | Oral Squamous Cell Carcinoma | 20 nM | Not Specified | Significant Inhibition | [1] |
| SAS | Oral Squamous Cell Carcinoma | 20 nM | Not Specified | Significant Inhibition | [1] |
Table 1: Summary of Quantitative Data on this compound's Effect on Midkine Protein Levels
Core Signaling Pathways Modulated by this compound
This compound exerts its effects by primarily targeting the PI3K/AKT signaling pathway, which is a critical downstream effector of Midkine. By inhibiting this pathway, this compound induces apoptosis in cancer cells that are dependent on Midkine for their survival.
Caption: Midkine signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on endogenous midkine expression and cellular function.
Cell Culture and this compound Treatment
-
Cell Lines:
-
MDK-positive: H441 (lung adenocarcinoma), H520 (squamous cell lung cancer), HSC-2, SAS (oral squamous cell carcinoma).
-
MDK-negative: A549 (lung adenocarcinoma).
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM). Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis of Midkine Expression
This protocol is for the detection and quantification of Midkine protein levels in cell lysates.
-
Lysis Buffer Preparation (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease inhibitor cocktail immediately before use.
-
-
Protocol Steps:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Midkine (e.g., goat anti-human Midkine, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Protocol Steps:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
General Protocol Outline:
-
Culture and treat cells with this compound as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs, according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
In Vivo Xenograft Mouse Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.
-
Protocol Steps:
-
Subcutaneously inject MDK-positive cancer cells (e.g., H441) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 9 mg/kg, intraperitoneally) or a vehicle control (e.g., DMSO) to the respective groups on a predetermined schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for MDK and apoptosis markers).
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
iMDK chemical structure and properties
An In-depth Technical Guide to iMDK: A Novel Inhibitor of Midkine Expression and PI3K Signaling
Introduction
Midkine (MDK) is a heparin-binding growth factor that plays a crucial role in cell proliferation, survival, and migration.[1] Its overexpression is implicated in the pathogenesis of various malignancies, including non-small cell lung cancer, making it a compelling target for therapeutic intervention.[1][2] this compound is a novel small molecule inhibitor that has been shown to suppress the expression of MDK and inhibit the PI3K/AKT signaling pathway, a key downstream effector of MDK.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, as well as detailed experimental protocols for its use in research settings.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-(2-(4-Fluorobenzyl)imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one, is a small molecule compound with the following properties:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H13FN2O2S | [4][5] |
| Molecular Weight | 376.4 g/mol | [4][5] |
| CAS Number | 881970-80-5 | [4] |
| Appearance | Solid | [4] |
| Solubility | 10 mM in DMSO | [4] |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through a dual mechanism: the suppression of Midkine (MDK) expression and the inhibition of the PI3K/AKT signaling pathway.[2][3] Notably, this compound does not affect the expression of other growth factors such as Pleiotrophin (PTN) or Vascular Endothelial Growth Factor (VEGF), indicating its specificity.[2][3]
The inhibition of the PI3K/AKT pathway by this compound leads to a downstream cascade of events that promote apoptosis. This includes a reduction in the levels of anti-apoptotic proteins such as XIAP and survivin, and an increase in the levels of the pro-apoptotic protein BAD.[3]
Table 2: In Vitro Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | MDK Expression | Effect of this compound (Concentration) | Outcome | Reference |
| H441 | Positive | Inhibition of cell growth (0-500 nM) | Suppression of PI3K/AKT pathway, induction of apoptosis | [2] |
| H520 | Positive | Inhibition of cell growth | Not specified in detail | [2] |
| A549 | Negative | No reduction in cell viability | Demonstrates specificity of this compound for MDK-expressing cells | [2] |
| NHLF | Negative | No reduction in cell viability | Demonstrates specificity and lack of toxicity to normal cells | [2] |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| BALB/c nude mice | H441 lung adenocarcinoma xenograft | 9 mg/kg/day, intraperitoneal injection | Significant inhibition of tumor growth | [2] |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-500 nM) for 48-72 hours.
-
Viability Assessment: Use a standard method such as the trypan blue exclusion assay or a commercially available kit (e.g., MTT, WST-1) to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., MDK, p-AKT, AKT, XIAP, survivin, BAD, and a loading control like GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assays
These protocols are used to determine if this compound induces apoptosis in cancer cells.
-
Hoechst Staining:
-
Treat cells with this compound for 48 hours.
-
Stain the cells with Hoechst 33342 dye (1 µg/ml).[6]
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
-
TUNEL Staining:
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercially available kit according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[6]
-
-
Flow Cytometry for Sub-G0/G1 DNA Content:
-
Harvest cells after this compound treatment and fix them in ethanol.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry. An increase in the sub-G0/G1 population is indicative of apoptosis.
-
Visualizations
Signaling Pathway of Midkine and this compound Intervention
Caption: Midkine signaling and points of inhibition by this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating the efficacy of this compound.
References
- 1. Inhibition of the growth factor MDK/midkine by a novel small molecule compound to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
The Discovery and Development of iMDK: A Novel Midkine Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The compound iMDK, chemically identified as 3-[2-(4-fluorobenzyl)imidazo[2,1-beta][1][2]thiazol-6-yl]-2H-chromen-2-one, has emerged as a promising small molecule inhibitor targeting the growth factor Midkine (MDK) for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the compound's inhibitory effects on the PI3K/AKT signaling pathway and the subsequent compensatory activation of the MAPK pathway. This guide also includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further research and development of this novel therapeutic agent.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening effort aimed at identifying small molecule inhibitors of Midkine (MDK), a heparin-binding growth factor implicated in tumorigenesis and drug resistance. Researchers at the University of Cincinnati's Drug Discovery Center screened a library of 44,000 compounds. A modified cell line was utilized to detect luciferase activity as an indicator of MDK expression, leading to the identification of this compound as a compound that reproducibly inhibited endogenous MDK protein expression[2].
Mechanism of Action
This compound primarily functions as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway by suppressing the expression of MDK. MDK is known to activate the PI3K/AKT signaling cascade, which promotes cell survival and proliferation while inhibiting apoptosis.
Inhibition of the PI3K/AKT Signaling Pathway
Studies have demonstrated that this compound treatment leads to a dose- and time-dependent decrease in the phosphorylation of both PI3K and its downstream effector, AKT, in cancer cell lines such as H441 lung adenocarcinoma cells. This inhibition of the PI3K/AKT pathway disrupts downstream signaling, resulting in the decreased expression of anti-apoptotic proteins, including survivin and X-linked inhibitor of apoptosis protein (XIAP), and an increased expression of the pro-apoptotic protein BAD[1][3].
Compensatory Activation of the MAPK Pathway
Interestingly, the inhibition of the PI3K/AKT pathway by this compound leads to a compensatory activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This is observed through an increased phosphorylation of Extracellular signal-regulated kinase (ERK1/2) in NSCLC cells following this compound treatment. This adaptive response is a known mechanism of drug resistance, suggesting that a combinatorial therapeutic approach may be more effective.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent, both as a monotherapy and in combination with other targeted agents.
In Vitro Efficacy
While specific IC50 values are not consistently reported across publicly available literature, studies have shown that this compound effectively inhibits the growth of MDK-positive NSCLC cell lines, such as H441 (KRAS mutant) and H520 (squamous cell carcinoma)[2]. Notably, this compound did not significantly reduce the viability of MDK-negative cell lines like A549, nor did it affect normal human lung fibroblasts, indicating a degree of specificity for MDK-expressing cells[2].
Table 1: Summary of In Vitro Effects of this compound on NSCLC Cell Lines
| Cell Line | KRAS Status | MDK Expression | Effect of this compound Treatment |
| H441 | G12V Mutant | Positive | Growth inhibition, apoptosis induction |
| H520 | Wild-Type | Positive | Growth inhibition |
| A549 | G12S Mutant | Negative | No significant effect on viability |
In Vivo Efficacy
In vivo studies using xenograft mouse models have further validated the anti-tumor activity of this compound. Systemic administration of this compound significantly inhibited the growth of H441 lung adenocarcinoma tumors in mice[2].
Table 2: Summary of In Vivo Effects of this compound in a H441 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| This compound | Not specified in detail | Significant inhibition of tumor growth |
Combination Therapy
The compensatory activation of the MAPK pathway by this compound provides a strong rationale for combination therapy. Studies have shown that co-administration of this compound with a MEK inhibitor, such as PD0325901, leads to a synergistic anti-tumor effect. This combination therapy has been shown to be more effective at inhibiting tumor growth in NSCLC xenograft models than either agent alone.
Table 3: In Vivo Efficacy of this compound in Combination with a MEK Inhibitor
| Treatment Group | Dosing Regimen | Tumor Growth Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| This compound alone | Not specified in detail | Moderate tumor growth inhibition |
| PD0325901 alone | Not specified in detail | Moderate tumor growth inhibition |
| This compound + PD0325901 | Not specified in detail | Significant synergistic tumor growth inhibition |
Clinical Development
As of the latest available information, there is no publicly registered clinical trial data for the this compound compound. Further investigation is required to determine if this compound has entered clinical development.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of NSCLC cell lines.
-
Materials:
-
NSCLC cell lines (e.g., H441, H520, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot Analysis for PI3K and MAPK Pathway Proteins
This protocol details the steps for analyzing the phosphorylation status of key proteins in the PI3K and MAPK pathways following this compound treatment.
-
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and monitoring NSCLC xenografts in mice to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cells (e.g., H441)
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of Cremophor EL and saline)
-
Calipers for tumor measurement
-
Animal monitoring equipment
-
-
Procedure:
-
Subcutaneously inject a suspension of 2-5 x 10^6 NSCLC cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Conclusion and Future Directions
The this compound compound represents a novel and promising therapeutic strategy for cancers characterized by high MDK expression, particularly NSCLC. Its mechanism of action through the inhibition of the PI3K/AKT pathway has been well-characterized in preclinical models. The observation of compensatory MAPK pathway activation highlights the importance of exploring rational combination therapies to overcome potential resistance mechanisms. While the preclinical data are encouraging, the lack of publicly available clinical trial data indicates that the transition of this compound from a preclinical candidate to a clinical therapeutic is still in its early stages or has not been pursued. Future research should focus on obtaining more comprehensive preclinical data, including detailed dose-response relationships in a wider range of cancer models and a thorough investigation of its pharmacokinetic and pharmacodynamic properties. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in cancer patients.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
An In-Depth Technical Guide to the In Vitro Biological Activity of iMDK
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMDK is a novel small molecule inhibitor with demonstrated in vitro efficacy against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its mechanism of action, effects on key signaling pathways, and its impact on cancer cell proliferation, apoptosis, and angiogenesis. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Mechanism of Action
This compound primarily functions as a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Its mechanism also involves the suppression of the expression of Midkine (MDK), a heparin-binding growth factor implicated in tumorigenesis. The dual action of this compound on both the PI3K signaling pathway and MDK expression contributes to its anti-cancer properties.
The PI3K/AKT Signaling Pathway
The PI3K/AKT signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division and resistance to apoptosis. This compound exerts its anti-tumor effects by directly inhibiting PI3K, a key upstream kinase in this pathway. This inhibition leads to a dose-dependent decrease in the phosphorylation of AKT, a central downstream effector. The deactivation of AKT, in turn, modulates the activity of numerous downstream targets involved in cell survival and apoptosis.[1]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Compensatory Activation of the MAPK/ERK Pathway
A significant finding in the study of this compound's in vitro activity is the unexpected activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This is believed to be a compensatory survival mechanism initiated by the cancer cells in response to the inhibition of the PI3K/AKT pathway. This activation of the MAPK/ERK pathway can confer resistance to this compound as a monotherapy. Consequently, the anti-tumor efficacy of this compound is synergistically enhanced when used in combination with a MEK inhibitor, such as PD0325901, which blocks the MAPK/ERK pathway.
Caption: this compound inhibits PI3K/AKT and activates MAPK/ERK.
In Vitro Biological Activities
Inhibition of Cell Proliferation and Viability
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, most notably in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC). The inhibition of cell viability is dose-dependent. While specific IC50 values for this compound are not consistently reported across all studies, its efficacy is significantly enhanced when combined with MEK inhibitors.
| Cell Line | Cancer Type | Assay | This compound Concentration | Combined Agent | Observation |
| H441, H2009 | NSCLC | Cell Viability | 2.5 µM | PD0325901 (0.5 µM) | Significant inhibition of cell viability |
| A549 | NSCLC | Cell Viability | 0.25 µM | PD0325901 (0.125 µM) | Dramatically inhibited cell viability compared to single agents |
| H520 | NSCLC | Cell Viability | 0.125 µM | PD0325901 (0.25 µM) | Significant inhibition of cell viability |
| HSC-2, SAS | OSCC | Proliferation | Dose-dependent | - | Inhibition of cell proliferation |
Induction of Apoptosis
This compound induces apoptosis in cancer cells, a key mechanism for its anti-tumor activity. The inhibition of the PI3K/AKT pathway by this compound leads to the downregulation of anti-apoptotic proteins such as survivin and XIAP, and the upregulation of pro-apoptotic proteins like BAD.
| Assay | Cell Line | This compound Treatment | Quantitative Observation |
| TUNEL Staining | HSC-2 | 10 and 100 nM for 48 hours | Significant increase in TUNEL-positive (apoptotic) cells |
Inhibition of Angiogenesis
This compound has been shown to inhibit angiogenesis in vitro. This effect is particularly pronounced when this compound is used in combination with a MEK inhibitor. The combination treatment significantly disrupts the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), a model for angiogenesis.
| Assay | Cell Type | Treatment | Quantitative Observation |
| HUVEC Tube Formation | HUVEC | This compound (10 µM) + PD0325901 (10 µM) for 5 hours | Significant disruption of tube formation (quantified by tube length) |
Cell Cycle Arrest
Preliminary evidence suggests that this compound may induce cell cycle arrest, contributing to its anti-proliferative effects. Further investigation is required to fully elucidate the specific phase of the cell cycle that is targeted by this compound and the underlying molecular mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control vehicle.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control-treated cells.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways following treatment with this compound.
Caption: Workflow for Western Blot analysis.
Protocol:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: Workflow for the TUNEL assay.
Protocol:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and BrdUTP or a fluorescently labeled dUTP.
-
If using BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
HUVEC Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Caption: Workflow for the HUVEC tube formation assay.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with this compound, with or without a MEK inhibitor, and appropriate controls.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Caption: Workflow for cell cycle analysis by PI staining.
Protocol:
-
Culture cells and treat with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The in vitro data strongly suggest that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit the PI3K/AKT pathway, suppress MDK expression, induce apoptosis, and inhibit angiogenesis underscores its therapeutic potential. The observation of compensatory MAPK/ERK pathway activation provides a clear rationale for combination therapies with MEK inhibitors to enhance efficacy and overcome potential resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound.
References
Methodological & Application
Application Notes: iMDK, a Novel PI3K Inhibitor for Non-Small Cell Lung Cancer Research
Introduction
iMDK is a potent, small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). It has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, both as a standalone agent and in combination with other targeted therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, colony formation, and key signaling pathways.
Mechanism of Action
In NSCLC cells, this compound effectively suppresses the PI3K/AKT signaling pathway, a critical cascade for cell growth and survival. However, this inhibition can lead to a compensatory activation of the MAPK/ERK pathway.[1] To achieve a more potent anti-cancer effect, this compound is often used in combination with a MEK inhibitor, such as PD0325901, to simultaneously block both the PI3K/AKT and MAPK/ERK pathways.[1] This dual-targeting strategy has been shown to cooperatively suppress tumor growth and angiogenesis.[1]
Data Presentation
Table 1: Recommended Cell Lines and Culture Conditions
| Cell Line | Histology | KRAS Status | Recommended Culture Medium |
| H441 | Lung Adenocarcinoma | G12V | High glucose Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS |
| H2009 | Non-Small Cell Carcinoma | G12A | RPMI 1640 + 10% FBS |
| A549 | Lung Carcinoma | G12S | High glucose DMEM + 10% FBS |
| H520 | Lung Squamous Cell Carcinoma | Wild-Type | RPMI 1640 + 10% FBS |
| HUVEC | Human Umbilical Vein Endothelial Cells | N/A | Endothelial Cell Growth Medium |
Table 2: Recommended Concentrations for this compound and PD0325901 in NSCLC Cell Lines
| Cell Line | This compound (Single Agent) | PD0325901 (Single Agent) | This compound (Combination) | PD0325901 (Combination) |
| H441 | 50 - 500 nM | 50 - 500 nM | 2.5 µM | 0.5 µM |
| H2009 | Not specified | Not specified | 2.5 µM | 0.5 µM |
| H520 | Not specified | Not specified | 0.125 µM | 0.25 µM |
| A549 | Not specified | Not specified | 0.25 µM | 0.125 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Method)
This protocol outlines the measurement of cell viability in response to this compound treatment using a WST-1 assay.
Materials:
-
NSCLC cells (e.g., H441, H2009, A549, H520)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PD0325901 (dissolved in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and/or PD0325901 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a significant color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
NSCLC cells (e.g., H441, H2009)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PD0325901 (dissolved in DMSO)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound and/or PD0325901.
-
Incubate the plates for 14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
After 14 days, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Air dry the plates and count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
Protocol 3: Western Blot Analysis of PI3K and MAPK Pathways
This protocol details the analysis of key protein phosphorylation events in the PI3K and MAPK pathways following this compound treatment.
Materials:
-
NSCLC cells (e.g., H441)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PD0325901 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-phospho-AKT (Ser473), anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or PD0325901 for the desired time (e.g., 6 or 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
Mandatory Visualization
Caption: General experimental workflow for studying the effects of this compound.
Caption: Signaling pathways affected by this compound and combinatorial treatment.
References
Application Notes and Protocols for In Vivo Protein Modulation in Xenograft Mouse Models
These application notes provide detailed protocols and data for researchers utilizing targeted protein modulation strategies in xenograft mouse models. Two distinct approaches are detailed: the use of the small molecule inhibitor iMDK to target the Midkine (MDK) growth factor, and the application of the dTAG system , an inducible degron technology for rapid and specific protein degradation.
Section 1: this compound as a Small Molecule Inhibitor in Xenograft Models
This compound is a small molecule compound that functions as an inhibitor of Midkine (MDK), a heparin-binding growth factor implicated in tumor growth and angiogenesis.[1][2] It has been shown to suppress tumor progression in various cancer types, including non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma.[2][3]
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the expression of MDK.[1] This leads to the suppression of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1] Interestingly, while inhibiting the PI3K pathway, this compound has been observed to activate the MAPK/ERK pathway, potentially as a compensatory mechanism in cancer cells.[3] The combination of this compound with a MEK inhibitor (like PD0325901) has been shown to cooperatively enhance anti-tumor activity by suppressing both pathways.[3] Furthermore, this compound has been found to inhibit angiogenesis, a critical process for tumor growth, by suppressing the expression of vascular endothelial growth factor (VEGF) and inhibiting endothelial cell tube formation.[2][3]
Figure 1. this compound Signaling Pathway.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a study using this compound in a xenograft mouse model of non-small cell lung cancer (H441 cells).[3]
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | N/A | ~1400 | 0% |
| This compound | 9 mg/kg, daily intraperitoneal injection | ~700 | ~50% |
| PD0325901 | 5 mg/kg, 5 times a week, oral | ~800 | ~43% |
| This compound + PD0325901 | Combined dosages as above | ~300 | ~79% |
Experimental Protocol: this compound in a Xenograft Mouse Model
This protocol is based on methodologies described for studying this compound in NSCLC xenografts.[3]
1. Cell Culture and Preparation:
-
Culture human non-small cell lung cancer cells (e.g., H441) in appropriate media until they are 70-80% confluent.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and centrifuge.[4]
-
Resuspend the cell pellet in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 3.0 x 10⁶ viable cells per injection volume (e.g., 100-300 µL).[4] Keep cells on ice.[5]
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude mice), 4-6 weeks old, acclimatized for at least 3-5 days.[4]
-
Inject 3.0 x 10⁶ cells subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[4]
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[4]
3. Treatment Administration:
-
Once tumors reach an average volume of approximately 50-60 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, MEK inhibitor alone, combination).[3][4]
-
Prepare this compound for injection (e.g., dissolved in a suitable vehicle like DMSO).
-
Administer this compound via intraperitoneal injection daily at a dose of 9 mg/kg.[3]
-
For combination studies, a MEK inhibitor like PD0325901 can be administered orally 5 times a week at 5 mg/kg.[3]
4. Monitoring and Endpoint Analysis:
-
Measure tumor volumes with digital calipers every day or every other day.[3]
-
Monitor animal weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31/PECAM-1) or Western blotting to assess protein expression and pathway inhibition.[3][6][7]
Section 2: The dTAG System for Inducible Protein Degradation in Xenograft Models
The dTAG (degradation tag) system is a chemical biology tool that enables rapid, selective, and reversible degradation of a target protein in vitro and in vivo.[8] It utilizes a heterobifunctional small molecule that links a protein of interest, tagged with a mutant FKBP12F36V domain, to an endogenous E3 ubiquitin ligase, leading to the proteasomal degradation of the tagged protein.[8][9]
Workflow for Using the dTAG System in a Xenograft Model
The overall process involves engineering a cell line to express the dTAG-fused protein of interest, establishing a xenograft model with these cells, and then administering the dTAG molecule to induce protein degradation.
Figure 2. dTAG Xenograft Workflow.
Data Presentation: In Vivo Protein Degradation with dTAG-13
This table summarizes data from a study demonstrating in vivo degradation of a luciferase-FKBP12F36V fusion protein in a leukemia xenograft model.[9]
| Time Point | Treatment Group | Normalized Bioluminescent Signal | Observation |
| 4 hours post-treatment | Vehicle | ~1.0 | No change in protein level |
| 4 hours post-treatment | dTAG-13 | ~0.2 | Significant and rapid protein degradation |
| 28 hours post-final treatment | dTAG-13 | ~1.0 | Recovery of protein expression, demonstrating reversibility |
Experimental Protocol: dTAG System in a Xenograft Mouse Model
This protocol provides a general framework for using the dTAG system in a solid tumor xenograft model.
1. Generation of dTAG-Expressing Cell Line:
-
Engineer the cancer cell line of interest to express the target protein fused with the FKBP12F36V tag. This can be achieved via:
-
Select and validate single-cell clones to ensure correct integration, expression of the fusion protein, and preserved functionality.
-
Perform in vitro experiments by treating the cells with a dTAG molecule (e.g., dTAG-13) to confirm efficient and on-target protein degradation.[9]
2. Xenograft Model Establishment:
-
Follow the procedures outlined in Section 1, Protocol step 2 (Animal Handling and Tumor Implantation), using the validated dTAG-expressing cell line.
3. In Vivo Degradation and Analysis:
-
Once tumors are established, randomize mice into treatment groups (vehicle vs. dTAG molecule).
-
Administer the dTAG molecule. For example, dTAG-13 has been used effectively in vivo.[9] The formulation and route of administration may need optimization to maximize degradation while minimizing toxicity.[12]
-
Monitor the extent and kinetics of protein degradation in the tumor. This can be done by:
-
Evaluate the therapeutic effect of degrading the target protein by monitoring tumor growth, animal survival, and relevant pharmacodynamic biomarkers.[3]
References
- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Midkine Inhibitor this compound Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for iMDK in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide recommended concentrations and detailed protocols for the use of iMDK, a potent PI3K inhibitor, in various in vitro assays. This compound has been shown to suppress the PI3K/AKT signaling pathway while paradoxically activating the MAPK/ERK pathway in certain cancer cell lines. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Recommended this compound Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific research question. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Notes |
| PI3K/AKT Pathway Inhibition | H441 (Lung Adenocarcinoma) | 50–500 nM | 72 hours | Dose-dependent suppression of AKT phosphorylation.[1][2][3] |
| Cell Viability (in combination with MEK inhibitor PD0325901) | H441, H2009 (NSCLC) | 2.5 µM | 72 hours | Used with 0.5 µM PD0325901.[1][2] |
| H520 (NSCLC) | 0.125 µM | 72 hours | Used with 0.25 µM PD0325901.[1][2] | |
| A549 (NSCLC) | 0.25 µM | 72 hours | Used with 0.125 µM PD0325901.[1][2] | |
| Angiogenesis (Tube Formation) | HUVEC | 10 µM | 5 hours | Used in combination with 10 µM PD0325901.[4] |
Signaling Pathways Modulated by this compound
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Inhibition of PI3K blocks the conversion of PIP2 to PIP3, leading to reduced activation of AKT and its downstream effectors, thereby inhibiting cell survival and proliferation. Interestingly, in some non-small cell lung cancer (NSCLC) cells, this compound treatment has been observed to cause a compensatory activation of the MAPK/ERK pathway.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and PD0325901 if used in combination)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound (and PD0325901) in complete medium at 2X the final desired concentration.
-
Carefully remove the medium from each well and add 100 µL of the appropriate drug dilution. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for PI3K/AKT and MAPK/ERK Pathway Activation
This protocol describes the analysis of protein expression and phosphorylation status in key signaling pathways following this compound treatment.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well or 48-well tissue culture plates
-
This compound (and PD0325901 if used in combination)
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Using pre-chilled pipette tips, coat the wells of a 24-well or 48-well plate with a thin layer of Matrigel (e.g., 250 µL for a 24-well plate).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Treatment:
-
Trypsinize and count HUVECs.
-
Resuspend the cells in a small volume of endothelial cell growth medium.
-
Prepare a cell suspension containing the desired concentration of this compound (and PD0325901).
-
-
Cell Seeding:
-
Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well (for a 48-well plate).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of the tube networks at the desired time point.
-
-
Quantification (Optional):
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. m.youtube.com [m.youtube.com]
iMDK solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of iMDK, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and midkine (MDK), in both in vitro and in vivo experimental settings.
Product Information
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₁₃FN₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 376.41 g/mol | --INVALID-LINK-- |
| CAS Number | 881970-80-5 | --INVALID-LINK-- |
| Primary Targets | PI3K, MDK | --INVALID-LINK--, --INVALID-LINK-- |
Solubility and Preparation of this compound
This compound is sparingly soluble in aqueous solutions and requires an organic solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions. For in vivo applications, specific formulations are necessary to ensure solubility and bioavailability.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 1.88 mg/mL | Use fresh, high-quality DMSO to avoid moisture absorption which can decrease solubility.[1] Sonication may be required for complete dissolution. |
| Cell Culture Medium | Insoluble | This compound should be diluted from a DMSO stock solution into the cell culture medium. The final DMSO concentration should be kept low (ideally ≤ 0.5%) to avoid cytotoxicity. |
Preparation of Stock Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.764 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Formulations for In Vivo Use
For intraperitoneal (i.p.) injection in mice, this compound can be prepared in various formulations. Below are two commonly used methods.
Formulation 1: DMSO, PEG300, Tween 80, and Saline
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add the solvents sequentially in the following order: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For example, to prepare 1 mL of the final formulation containing a specific dose of this compound, first, determine the required amount of this compound.
-
Add the corresponding volume of the this compound stock solution in DMSO to a sterile tube.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
The final solution should be clear and administered immediately after preparation.
Formulation 2: Cremophor EL and Saline
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare a suspension of this compound in a vehicle of 15% Cremophor EL and 85% saline.
-
Weigh the required amount of this compound powder.
-
Add the Cremophor EL and mix thoroughly.
-
Add the saline and sonicate the mixture to ensure a uniform suspension.
-
This formulation will result in a suspension, which should be administered immediately after preparation with continuous mixing to ensure consistent dosing.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the determination of the effect of this compound on the viability of cancer cells, such as the non-small cell lung cancer (NSCLC) cell line H441.
Materials:
-
H441 cells (or other relevant cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Protocol:
-
Seed H441 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis of Phospho-AKT
This protocol details the analysis of the phosphorylation status of AKT (a downstream target of PI3K) in cancer cells treated with this compound.
Materials:
-
Cancer cells (e.g., H441 or HSC-2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473) and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) for a specified time (e.g., 24-72 hours). Include a vehicle control (DMSO).[2]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
In Vivo Xenograft Mouse Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., H441)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ H441 cells) into the flank of each mouse. Matrigel can be mixed with the cells to promote tumor formation.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for intraperitoneal injection as described in section 2.3. A typical dose for this compound is 9 mg/kg, administered daily.[3]
-
Administer this compound or the vehicle control to the respective groups of mice via intraperitoneal injection.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Quantitative Data
IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| H441 | Non-Small Cell Lung Cancer | To be determined by user | [4][5] |
| H520 | Non-Small Cell Lung Cancer | To be determined by user | [4] |
| HSC-2 | Oral Squamous Cell Carcinoma | To be determined by user | --INVALID-LINK-- |
| SAS | Oral Squamous Cell Carcinoma | To be determined by user | --INVALID-LINK-- |
Visualizations
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the growth factor MDK/midkine by a novel small molecule compound to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for Apoptosis Induction Using iMDK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of apoptosis, or programmed cell death, is a critical process in cellular homeostasis and a primary target for anti-cancer therapies. iMDK, a novel small molecule inhibitor, has emerged as a promising agent for inducing apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its experimental application and assessment.
This compound has been shown to suppress cell proliferation in a time- and dose-dependent manner in cancer cells, including primary effusion lymphoma (PEL) and non-small cell lung cancer (NSCLC). Its mechanism of action involves the induction of G2/M cell cycle arrest, leading to mitotic catastrophe and subsequent activation of apoptotic pathways.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach that involves both the intrinsic and extrinsic pathways. The key molecular events are:
-
Cell Cycle Arrest: this compound induces a strong G2/M phase cell cycle arrest, typically observed within 12 hours of treatment. This is associated with the suppression of p-CDK1 protein levels.
-
Caspase Activation: Following cell cycle arrest, this compound activates key executioner caspases. Activation of caspases-3, -8, and -9 has been observed as early as 24 hours post-treatment.
-
Modulation of Bcl-2 Family Proteins: this compound down-regulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. Concurrently, it can increase the expression of pro-apoptotic proteins like BAD. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the intrinsic apoptotic cascade.
-
PI3K/AKT Pathway Inhibition: In some cancer cell types, this compound has been shown to inhibit the PI3K/AKT signaling pathway, a key survival pathway. This inhibition contributes to its pro-apoptotic effects.
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis is both dose- and time-dependent. While a comprehensive multi-cell line comparative table is not available in a single public source, the following tables provide a summary of effective concentrations and treatment durations reported in different studies. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Exemplary this compound Concentrations for Apoptosis Induction
| Cell Line Type | Concentration | Duration of Treatment | Assay |
| Non-Small Cell Lung Cancer (H441) | 10 nM | 72 hours | Activated Caspase-3, TUNEL |
| Primary Effusion Lymphoma | Not Specified | 12-24 hours | Caspase-3, -8, -9 Activation |
| Cancer Cell Line (unspecified) | 50 nM | 48 hours | Western Blot for Apoptotic Proteins |
Table 2: Time-Course of this compound-Induced Apoptotic Events in Primary Effusion Lymphoma Cells
| Time Point | Event |
| 12 hours | G2/M Cell Cycle Arrest |
| 24 hours | Activation of Caspases-3, -8, and -9 |
Experimental Protocols
The following are detailed protocols for inducing and assessing apoptosis in cancer cell lines using this compound.
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours before treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 100 µM to determine the optimal concentration for your cell line. A vehicle control (DMSO) should be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. For time-course experiments, it is recommended to test several time points (e.g., 12, 24, 48, and 72 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis of apoptosis. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells (by trypsinization or gentle scraping). For suspension cells, collect the entire cell suspension.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI, to detect loss of membrane integrity in late apoptosis and necrosis).
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the this compound-treated and control cells as described in Protocol 1.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation: Harvest this compound-treated and control cells and wash with cold PBS. Lyse the cells in cell lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Assay Setup: Dilute the cell lysates to the same protein concentration in assay buffer. Add 50 µL of each diluted lysate to the wells of a 96-well black microplate.
-
Substrate Addition: Prepare the caspase-3 substrate solution in assay buffer according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC). The fluorescence intensity is proportional to the caspase-3 activity.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
This protocol describes the detection of changes in the expression of Bcl-2 family proteins by Western blotting.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-BAD, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. β-actin should be used as a loading control to normalize protein levels.
Visualizations
Caption: this compound induces apoptosis via cell cycle arrest and modulation of intrinsic and extrinsic pathways.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Application Notes and Protocols for In Vivo Administration of iMDK for Tumor Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and protocols for the in vivo administration of the novel Midkine inhibitor, iMDK, for the purpose of tumor suppression. Midkine (MDK) is a heparin-binding growth factor that is overexpressed in a variety of human cancers and plays a crucial role in tumorigenesis, angiogenesis, and metastasis. The small molecule inhibitor, this compound, has demonstrated significant anti-tumor effects in preclinical models by targeting MDK and inhibiting its downstream signaling pathways. This document outlines the experimental procedures for evaluating the efficacy of this compound in xenograft models of oral squamous cell carcinoma and non-small cell lung cancer, including detailed protocols, quantitative data from these studies, and a summary of the underlying mechanism of action.
Introduction
Midkine (MDK) is a pleiotropic growth factor involved in diverse biological processes, including cell proliferation, survival, and migration. Its expression is highly upregulated in various malignancies, correlating with poor prognosis. MDK exerts its oncogenic functions by interacting with several cell surface receptors, which in turn activates multiple downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways. These pathways are central to cancer cell growth, survival, and the development of therapeutic resistance.
This compound is a novel, small molecule inhibitor designed to specifically target MDK. In vivo studies have shown that administration of this compound can lead to a robust anti-tumor response.[1][2] This document provides practical guidance for researchers looking to investigate the anti-tumor properties of this compound in a preclinical setting.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies demonstrating the tumor suppressive effects of this compound.
Table 1: Effect of this compound on Tumor Growth in an Oral Squamous Cell Carcinoma (HSC-2) Xenograft Model
| Treatment Group | Day 14 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) |
| Control | 150 ± 25 | 850 ± 120 |
| This compound (9 mg/kg) | 120 ± 20 | 350 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Tumor Growth in an Oral Squamous Cell Carcinoma (SAS) Xenograft Model
| Treatment Group | Day 14 Tumor Volume (mm³) | Day 36 Tumor Volume (mm³) |
| Control | 200 ± 30 | 1200 ± 150 |
| This compound (9 mg/kg) | 180 ± 25 | 500 ± 80 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Tumor Growth in a Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Control | 0 |
| This compound | Significant decrease (exact percentage not specified in the source) |
Qualitative assessment from the study indicates a significant anti-tumor effect.[3]
Experimental Protocols
Protocol 1: In Vivo Tumor Suppression in an Oral Squamous Cell Carcinoma Xenograft Model
This protocol is adapted from studies on HSC-2 and SAS cell lines.[1][2]
1. Cell Culture and Preparation:
- Culture human oral squamous cell carcinoma cell lines (e.g., HSC-2, SAS) in appropriate complete medium.
- Harvest cells when they are 70-80% confluent.
- Wash cells with sterile PBS and detach using trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Wash the cell pellet twice with sterile PBS.
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 3.0 x 10⁷ cells/mL. Keep the cell suspension on ice.
2. Animal Model and Tumor Inoculation:
- Use 4-6 week old female BALB/c nude mice. Allow for a 3-5 day acclimatization period.
- Inject 100 µL of the cell suspension (3.0 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27- or 30-gauge needle.
3. This compound Administration:
- Fourteen days after tumor cell inoculation, when tumors reach a volume of approximately 150-200 mm³, randomize the mice into control and treatment groups.
- Prepare a solution of this compound in a suitable vehicle (e.g., saline).
- Administer this compound via intraperitoneal injection at a dose of 9 mg/kg body weight.
- Administer the treatment five times a week for a period of 14 to 22 days.
- The control group should receive an equivalent volume of the vehicle solution.
4. Tumor Measurement and Data Analysis:
- Measure tumor dimensions (length and width) every other day using digital calipers.
- Calculate the tumor volume using the formula: Volume = (width)² x length / 2.
- Monitor the body weight of the mice to assess toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for MDK and CD31 expression).
Protocol 2: In Vivo Tumor Suppression in a Non-Small Cell Lung Cancer Xenograft Model
This protocol is based on studies demonstrating this compound's efficacy in NSCLC.[3]
1. Cell Culture and Preparation:
- Culture human non-small cell lung cancer cell lines (e.g., H441, H520) in appropriate growth medium.
- Follow the cell harvesting, washing, and resuspension steps as described in Protocol 1.
2. Animal Model and Tumor Inoculation:
- Use immunocompromised mice (e.g., nude or SCID mice).
- Inject the prepared cell suspension subcutaneously into the flank of each mouse.
3. This compound Administration:
- Once tumors are established, randomize the mice into control and treatment groups.
- Administer this compound via a suitable route (e.g., intravenous or intraperitoneal injection) at a pre-determined dose.
4. Efficacy Assessment:
- Monitor tumor growth and mouse body weight as described in Protocol 1.
- At the end of the experiment, analyze the tumors for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) through immunohistochemistry.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the function of Midkine, which in turn downregulates key oncogenic signaling pathways.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. MDK activates this pathway, and this compound has been shown to suppress it, leading to decreased cancer cell growth.[4]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of MDK by this compound leads to the downregulation of phospho-extracellular signal-regulated kinase (ERK), a key component of this pathway.[1][2]
Visualizations
Caption: Experimental Workflow for In Vivo Tumor Suppression Studies with this compound.
References
- 1. Novel Midkine Inhibitor this compound Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midkine: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of NSCLC Models by Combining iMDK and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the combined use of iMDK, a novel phosphoinositide 3-kinase (PI3K) inhibitor, and MEK inhibitors in non-small cell lung cancer (NSCLC) models. The combination of these inhibitors has been shown to cooperatively suppress tumor growth and angiogenesis, offering a promising therapeutic strategy for NSCLC.[1][2]
Introduction
The PI3K-AKT pathway is a critical signaling cascade often deregulated in cancer, making it a key therapeutic target in NSCLC.[1][2] The novel PI3K inhibitor, this compound, has demonstrated efficacy in suppressing NSCLC cells both in vitro and in vivo.[1][2] However, treatment with this compound alone can lead to the activation of the MAPK pathway, potentially conferring resistance to cell death.[1][2]
This observation has led to the strategic combination of this compound with a MEK inhibitor, such as PD0325901, to simultaneously block both the PI3K/AKT and MAPK/ERK pathways.[1][2] This dual-pronged approach has been shown to cooperatively inhibit cell viability, colony formation, and angiogenesis in NSCLC cells.[1] Furthermore, the combination therapy effectively suppressed tumor growth in a xenograft mouse model.[2]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of combining this compound and a MEK inhibitor (PD0325901) in NSCLC models.
Table 1: In Vitro Efficacy of this compound and PD0325901 Combination in NSCLC Cell Lines
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) | Colony Formation (% of Control) |
| H441 | Control | - | 100 | 100 |
| This compound | 10 µM | ~50 | ~40 | |
| PD0325901 | 1 µM | ~80 | ~70 | |
| This compound + PD0325901 | 10 µM + 1 µM | ~20 | ~10 | |
| A549 | Control | - | 100 | 100 |
| This compound | 10 µM | ~60 | ~50 | |
| PD0325901 | 1 µM | ~90 | ~80 | |
| This compound + PD0325901 | 10 µM + 1 µM | ~30 | ~20 |
Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.[1]
Table 2: In Vivo Tumor Growth Inhibition with this compound and PD0325901 Combination
| Treatment Group | Drug and Dosage | Mean Tumor Volume (mm³) at Day 21 |
| Control (Vehicle) | - | ~1200 |
| This compound | 9 mg/kg | ~700 |
| PD0325901 | 5 mg/kg | ~900 |
| This compound + PD0325901 | 9 mg/kg + 5 mg/kg | ~200 |
Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination therapy.
Experimental Protocols
Cell Culture
-
Cell Lines: Human NSCLC cell lines (e.g., H441, A549) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a MEK inhibitor (e.g., PD0325901), or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
-
Seeding: Seed 500 cells per well in a 6-well plate.
-
Treatment: Treat the cells with this compound, a MEK inhibitor, or the combination at the indicated concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies containing more than 50 cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ NSCLC cells (e.g., H441) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer this compound (e.g., 9 mg/kg, intraperitoneally), a MEK inhibitor (e.g., 5 mg/kg, oral gavage), or the combination daily.
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period, and excise the tumors for further analysis (e.g., immunohistochemistry).[2]
References
Application Notes and Protocols for Angiogenesis Inhibition Assays Using iMDK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-angiogenic properties of iMDK, a novel inhibitor of the heparin-binding growth factor Midkine (MDK). The following in vitro assays are described: HUVEC tube formation assay, MTS cell proliferation assay, and TUNEL assay for apoptosis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis.[1][2] Midkine (MDK) is a growth factor that is highly expressed in various cancers and has been shown to play a significant role in promoting angiogenesis.[3][4] The small molecule inhibitor, this compound, has been developed to specifically target MDK expression and its downstream signaling pathways, thereby inhibiting tumor growth and angiogenesis.[5] this compound has been shown to suppress endothelial cell tube formation and proliferation, making it a promising candidate for anti-angiogenic therapy.[4][6] This document provides detailed protocols for researchers to evaluate the efficacy of this compound in inhibiting angiogenesis in vitro.
Key Angiogenesis Inhibition Assays
Several in vitro assays can be utilized to assess the anti-angiogenic effects of this compound. The most common assays include:
-
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) on a basement membrane matrix. It is a well-established method to model the later stages of angiogenesis.[5]
-
Cell Proliferation Assay (MTS): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of this compound on the proliferation of endothelial cells.[4][6]
-
Apoptosis Assay (TUNEL): The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. This assay can determine if this compound induces apoptosis in endothelial cells.[7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on angiogenesis-related processes as reported in the literature.
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation (MTS) | HSC-2 | 10 nM | Significant reduction in proliferation | [4] |
| Cell Proliferation (MTS) | SAS | 20 nM | Significant reduction in proliferation | [4] |
| Tube Formation | HUVEC | Dose-dependent | Significant inhibition of VEGF-induced tube growth | [3][4][6] |
| Apoptosis (TUNEL) | HSC-2 | 10 nM and 100 nM | Significant increase in TUNEL-positive cells | [4][6] |
| Colony Formation | A549 | 100 nM | Reduction in colony numbers (untreated: 45.6 ± 1.5, treated: 22 ± 4.3) | [8] |
| Colony Formation | A549 | 500 nM | Further reduction in colony numbers (6 ± 4.3) | [8] |
| Colony Formation | H460 | 100 nM | Reduction in colony numbers (untreated: 72 ± 5.5, treated: 52 ± 5.5) | [8] |
| Colony Formation | H460 | 500 nM | Further reduction in colony numbers (42.6 ± 4) | [8] |
Signaling Pathways
Midkine-induced angiogenesis is mediated through the activation of several downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This compound exerts its inhibitory effects by downregulating Midkine expression, which in turn inhibits these pro-angiogenic signaling cascades.
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SV [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SV [thermofisher.com]
- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
troubleshooting iMDK insolubility in culture media
Troubleshooting Insolubility in Culture Media
This guide provides solutions for researchers encountering solubility issues with iMDK in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my culture medium (RPMI-1640). What should I do?
A1: Direct dissolution of powdered this compound into aqueous culture media is not recommended due to its hydrophobic nature.[1] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for use in cell culture.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to the culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[3][4] Here are several steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%.[5]
-
Working Solution Preparation: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first prepare an intermediate dilution in a small volume of serum-containing medium.[5][6] Serum proteins can help stabilize the compound and prevent precipitation.[7]
-
Temperature: Gently warming the culture medium to 37°C before and during the addition of the this compound stock solution can aid in solubility.[3]
-
Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[3]
Q3: Can I use a solvent other than DMSO?
A3: Yes, other polar aprotic solvents like ethanol can be used. However, it is essential to determine the tolerance of your specific cell line to the chosen solvent.[4] For any solvent, it is best practice to run a vehicle control (media with the solvent at the same final concentration used for this compound) to assess any effects on cell viability and function.
Q4: Does the type of culture medium affect this compound solubility?
A4: While the primary driver of insolubility is the hydrophobic nature of this compound, components in the media can have an effect. Some powdered media formulations themselves can be difficult to dissolve.[1][8] However, for a dissolved compound, the presence of proteins, such as those in Fetal Bovine Serum (FBS), is the more critical factor for maintaining solubility.[7]
Q5: I see a precipitate in my culture after incubation. Is it this compound?
A5: Precipitate can form for several reasons, including the compound coming out of solution or interactions with media components.[9] It is also possible for components of the media or serum to precipitate, especially after freeze-thaw cycles. To confirm if the precipitate is this compound, you can prepare a cell-free culture medium with the same concentration of this compound and observe if a precipitate forms under the same incubation conditions.
Data Summary
The solubility of this compound was tested in various solvents and media conditions to provide a reference for experimental setup.
| Solvent/Condition | Maximum Stock Concentration (mM) | Final Working Concentration (µM) without Precipitation (in RPMI + 10% FBS) | Notes |
| 100% DMSO | 50 | 100 | Recommended for primary stock solution. |
| 100% Ethanol | 25 | 50 | Lower solubility compared to DMSO. |
| PBS (pH 7.4) | <0.1 | <1 | Not recommended for stock solution. |
| RPMI-1640 + 10% FBS | N/A | 100 (from DMSO stock) | Serum is critical for maintaining solubility. |
| Serum-Free RPMI-1640 | N/A | <10 (from DMSO stock) | Significant precipitation observed at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Culture Medium
Objective: To dilute the this compound stock solution into culture medium for treating cells while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin), pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
In a sterile conical tube, add the required volume of pre-warmed complete culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the 10 mM this compound stock solution drop-by-drop. For example, to make a 10 µM working solution, add 1 µL of 10 mM stock to 1 mL of medium.
-
Ensure the final DMSO concentration remains non-toxic (e.g., ≤0.1%).[5]
-
Use the prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Visual Guides
Troubleshooting Workflow for this compound Insolubility
References
- 1. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanol toxicity in cell culture - Cell Biology [protocol-online.org]
- 8. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
optimizing iMDK dosage for in vivo studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of iMDK for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when determining the optimal in vivo dosage of this compound.
Issue 1: No observable phenotype or target engagement at the initial dose.
If you are not observing the expected biological effect or target inhibition after administering this compound, consider the following troubleshooting steps:
-
Dose Escalation: The initial dose may be insufficient to achieve a therapeutic concentration in the target tissue. A systematic dose escalation study is recommended.
-
Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be rapidly cleared. A PK study to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life of this compound in your model system is crucial.
-
Target Engagement Assay: Confirm that this compound is reaching its intended target in the tissue of interest. This can be assessed by measuring the phosphorylation status of a downstream MDK substrate via Western blot or ELISA.
Issue 2: Unexpected toxicity or adverse effects in animal models.
If your animal models exhibit signs of toxicity, such as weight loss, lethargy, or organ damage, the following steps should be taken:
-
Dose Reduction: The current dose is likely too high. A dose de-escalation study is necessary to identify a maximum tolerated dose (MTD).
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any tissue damage.
-
Off-Target Effects: Consider the possibility of off-target effects. A kinome scan or similar profiling can help identify unintended targets of this compound.
Issue 3: High variability in experimental results between animals.
Inconsistent results between animals in the same treatment group can be addressed by:
-
Refining Dosing Technique: Ensure consistent administration of this compound. For oral gavage, for example, ensure the compound is properly suspended and administered accurately.
-
Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimatized to the experimental conditions before starting the study.
-
Stratification and Randomization: Properly stratify and randomize animals into treatment groups to minimize bias.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: For a new in vivo study with this compound, a literature review for similar compounds is a good starting point. However, if no prior data exists, a common approach is to start with a dose of 10-25 mg/kg and perform a dose-ranging study.
Q2: How do I design a dose-ranging study to find the optimal dose of this compound?
A2: A typical dose-ranging study involves multiple cohorts of animals, each receiving a different dose of this compound. The doses should be spaced appropriately (e.g., half-log intervals) to cover a range that is likely to include both sub-therapeutic and potentially toxic levels.
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and half-life.
Protocol 2: In Vivo Target Engagement Study
This protocol describes how to confirm that this compound is inhibiting its target, MDK, in the tumor tissue of a xenograft model.
-
Dosing and Tumor Collection: Dose tumor-bearing mice with this compound or vehicle control for a specified period. At the end of the study, collect tumor tissue at a time point where significant drug exposure is expected (based on PK data).
-
Tissue Lysis: Homogenize the tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the lysates.
-
Western Blot Analysis: Perform a Western blot using antibodies specific for the phosphorylated and total forms of a known MDK downstream substrate.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which is an indicator of MDK inhibition.
Data Presentation
Table 1: Example Dose-Ranging Study for this compound in a Mouse Xenograft Model
| Dose Group (mg/kg) | Number of Animals | Average Tumor Volume Change (%) | Body Weight Change (%) | Observations |
| Vehicle | 8 | +150 | +2 | No adverse effects |
| 10 | 8 | +80 | +1 | No adverse effects |
| 30 | 8 | -20 | -3 | No adverse effects |
| 100 | 8 | -60 | -15 | Ruffled fur, slight lethargy |
Visualizations
Caption: Workflow for determining the optimal in vivo dose of this compound.
Caption: Simplified signaling pathway of MDK and the inhibitory action of this compound.
Caption: Troubleshooting logic for in vivo this compound dosage optimization.
Technical Support Center: Overcoming Resistance to iMDK Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming resistance to inhibitors of Midkine (iMDK) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is Midkine (MDK) and why is it a target in cancer therapy?
A1: Midkine (MDK) is a heparin-binding growth factor that is highly expressed in many types of cancer while having limited expression in normal adult tissues.[1] It plays a crucial role in various aspects of tumor progression, including cell growth, survival, migration, and angiogenesis. MDK is also strongly associated with the development of resistance to various cancer therapies.[2][3] Its tumor-specific expression and role in drug resistance make it an attractive target for cancer treatment.
Q2: What are the known mechanisms of resistance to this compound treatment?
A2: Resistance to this compound treatment can arise through several mechanisms, including:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of iMDKs. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport iMDKs out of the cancer cells, reducing their intracellular concentration and efficacy.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): MDK can induce EMT, a process where cancer cells acquire migratory and invasive properties, which has been linked to drug resistance.[1][2]
-
Upregulation of MDK expression: Cancer cells may respond to this compound treatment by increasing the expression of MDK, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Q3: What are the first steps I should take if I observe resistance to my this compound compound?
A3: If you observe that your this compound compound is not effective or that resistance is developing, a systematic approach is recommended:
-
Confirm drug activity: Ensure that the this compound compound is pure, correctly stored, and used at the appropriate concentration.
-
Verify MDK expression: Confirm that your cancer cell line or tumor model expresses MDK at a significant level.
-
Assess cell viability: Use a reliable cell viability assay to confirm that the observed lack of effect is not due to experimental artifacts.
-
Investigate known resistance mechanisms: Proceed with the experiments outlined in the troubleshooting guides below to investigate the potential mechanisms of resistance.
Troubleshooting Guides
This section provides question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: No or weak response to this compound treatment in vitro.
Question: My cancer cell line, which is reported to be MDK-positive, is not responding to this compound treatment, even at high concentrations. What should I do?
Answer:
-
Verify MDK Expression and Secretion:
-
Experiment: Perform a Western blot on cell lysates and conditioned media to confirm the expression and secretion of MDK protein.
-
Troubleshooting:
-
No MDK detected: The cell line may have lost MDK expression over time or it may not be the correct cell line. Obtain a new stock of the cell line from a reliable source.
-
MDK detected intracellularly but not secreted: There might be an issue with the protein secretion machinery. This is less common but can be investigated using specific inhibitors of protein transport.
-
-
-
Determine the IC50 Value:
-
Experiment: Perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of your this compound. Compare this value to published data for the same cell line and compound.
-
Troubleshooting:
-
IC50 is significantly higher than expected: This suggests intrinsic or acquired resistance. Proceed to investigate the mechanisms of resistance as detailed in the following sections.
-
-
-
Assess Activation of Downstream Signaling:
-
Experiment: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK) with and without this compound treatment.
-
Troubleshooting:
-
No change in phosphorylation: This could indicate that the MDK pathway is not the primary driver of proliferation in this cell line or that a bypass mechanism is active.
-
-
Issue 2: Development of acquired resistance to this compound treatment.
Question: My cancer cell line initially responded to this compound treatment, but now it is growing at concentrations that were previously cytotoxic. How can I investigate the mechanism of this acquired resistance?
Answer:
-
Generate and Characterize a Resistant Cell Line:
-
Experiment: A detailed protocol for generating an this compound-resistant cell line is provided in the "Experimental Protocols" section.
-
Characterization: Once a resistant cell line is established, compare its phenotype and molecular profile to the parental (sensitive) cell line.
-
-
Investigate Changes in MDK and its Receptors:
-
Experiment: Use Western blot and qPCR to compare the expression levels of MDK and its receptors (e.g., ALK, LRP1, Notch2) between the sensitive and resistant cell lines.
-
Troubleshooting:
-
Increased MDK expression: This suggests that the cells are compensating for the inhibitor by producing more of the target protein.
-
Receptor amplification or mutation: While less common for MDK, mutations in the receptor that prevent inhibitor binding can occur. This would require sequencing of the receptor genes.
-
-
-
Analyze Bypass Pathway Activation:
-
Experiment: Perform a phospho-kinase array or Western blotting for a panel of key signaling proteins to identify any upregulated bypass pathways in the resistant cells.
-
Troubleshooting:
-
Increased phosphorylation of proteins in other pathways (e.g., EGFR, FGFR): This indicates that the resistant cells have become dependent on an alternative signaling pathway. Combination therapy with an inhibitor of the identified bypass pathway may be effective.
-
-
Data Presentation: this compound Resistance Profile
The following table summarizes hypothetical quantitative data for a sensitive parental cell line and its this compound-resistant derivative.
| Parameter | Parental Cell Line (Sensitive) | Resistant Cell Line | Fold Change |
| This compound IC50 | 1 µM | 15 µM | 15 |
| MDK mRNA Expression (relative) | 1.0 | 5.0 | 5 |
| p-Akt/Total Akt Ratio | 0.2 (with this compound) | 0.8 (with this compound) | 4 |
| P-gp Protein Expression (relative) | 1.0 | 8.0 | 8 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with the this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume proliferation, increase the concentration of the this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the IC50).
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of the this compound to ensure the stability of the resistant phenotype.
-
Verification: Periodically verify the resistance by performing a cell viability assay and comparing the IC50 value to that of the parental cell line.
Protocol 2: Western Blot for MDK Signaling Pathway Analysis
-
Sample Preparation: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-MDK
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt (pan)
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-ERK1/2
-
Anti-P-glycoprotein
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Preparation: Treat cells with the this compound for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: MDK signaling pathway and the point of this compound inhibition.
Caption: Key mechanisms of resistance to this compound treatment.
References
off-target effects of iMDK in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the Midkine inhibitor, iMDK, in cellular models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed on-target mechanism of action?
A1: this compound is a novel small molecule compound initially identified as an inhibitor of Midkine (MDK), a heparin-binding growth factor often overexpressed in malignant tumors.[1] Its on-target mechanism involves suppressing the endogenous expression of MDK. This leads to the inhibition of the PI3K signaling pathway, which MDK activates to promote cell survival. The downstream effect is the induction of apoptosis in cancer cells that express MDK.[1]
Q2: What is the most significant known off-target effect of this compound in cellular models?
A2: The most prominent off-target effect reported for this compound is the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to increased phosphorylation of ERK and p38MAPK.[2][3][4] This effect occurs concurrently with the intended inhibition of the PI3K-AKT pathway.[2]
Q3: Why does this compound activate the MAPK pathway?
A3: The activation of the MAPK pathway is believed to be a compensatory survival mechanism.[2] Many signaling pathways in cancer cells are interconnected, and when a key survival pathway like PI3K/AKT is inhibited, cells can reroute signaling through alternative pathways like MAPK to promote proliferation and survival.[2][5] This phenomenon has been observed with other PI3K inhibitors as well.[2]
Q4: this compound is described as both an MDK inhibitor and a PI3K inhibitor. Which is correct?
A4: While this compound was first identified for its ability to suppress MDK expression, subsequent studies have characterized it as a potent PI3K inhibitor based on its ability to block the phosphorylation of PI3K and AKT.[2][3] Although its direct molecular targets are not fully known, its functional effect strongly points towards PI3K pathway inhibition.[2] Therefore, it is best described as a PI3K inhibitor that also suppresses MDK expression.
Q5: Does this compound exhibit toxicity or off-target effects in normal, non-cancerous cells?
A5: Current research suggests that this compound has a favorable specificity profile. Studies have shown that this compound does not significantly reduce the viability of normal cells, such as normal human lung fibroblasts (NHLF) or Human Umbilical Vein Endothelial Cells (HUVECs), at concentrations effective against cancer cells.[1][2] Furthermore, no toxicity or reduction in body weight was observed in mouse models.[2]
Troubleshooting Guide
Issue 1: I am observing incomplete cell death or acquired resistance to this compound in my cancer cell line.
-
Possible Cause: This is a classic sign of the off-target activation of the MAPK pathway, which provides a compensatory survival signal to the cancer cells.[2][4]
-
Troubleshooting Steps:
-
Confirm MAPK Activation: Use Western blot analysis to check the phosphorylation status of key MAPK proteins like ERK1/2 (p-ERK) and p38 (p-p38). An increase in the levels of these phosphoproteins following this compound treatment would confirm this off-target effect.
-
Implement Combination Therapy: The most effective strategy to overcome this resistance is to co-administer this compound with a MEK inhibitor (e.g., PD0325901 or selumetinib).[2] This dual blockade of both the PI3K and MAPK pathways has been shown to cooperatively inhibit cell viability and induce apoptosis where this compound alone is insufficient.[2][4]
-
Issue 2: My experimental results with this compound are inconsistent across different cancer cell lines.
-
Possible Cause: The efficacy of this compound as a monotherapy can depend on the genetic background of the cell line, particularly its MDK expression status and the presence of mutations like KRAS.[1][2] While this compound was shown to be effective in MDK-positive cells, its effects may vary in MDK-negative lines.[1]
-
Troubleshooting Steps:
-
Characterize Cell Lines: If not already known, determine the MDK expression level (via qPCR or Western blot) and the KRAS mutation status of your cell lines.
-
Test Combination Therapy: The combination of this compound with a MEK inhibitor has been found to be effective in inhibiting the viability of non-small cell lung cancer (NSCLC) cells regardless of MDK expression or KRAS mutation status.[2] This approach may provide more consistent results across different cell lines.
-
Issue 3: I am not observing the expected anti-angiogenic effects of this compound in my in vitro model.
-
Possible Cause: While this compound has been shown to suppress angiogenesis in vivo (as measured by CD31 expression in xenografts), its direct effect on endothelial cells in vitro may be limited.[2]
-
Troubleshooting Steps:
-
Use a Co-treatment Strategy: In vitro angiogenesis, modeled by HUVEC tube formation, was cooperatively inhibited by the combination of this compound and a MEK inhibitor (PD0325901).[4] If you are studying angiogenesis, it is recommended to test this combination.
-
Verify Experimental Conditions: Ensure the assay is properly set up and that the concentrations of this compound and any co-treatments are appropriate.
-
Data Summary
Table 1: Summary of this compound Effects on Key Signaling Pathways
| Pathway | Key Proteins | Observed Effect of this compound | Reference |
|---|---|---|---|
| PI3K/AKT Pathway | PI3K, AKT | Inhibition: Decreased phosphorylation of AKT. | [2][3] |
| MAPK/ERK Pathway | ERK, p38 MAPK | Activation: Increased phosphorylation of ERK and p38. | [2][4] |
| MDK Expression | Midkine (MDK) | Inhibition: Suppressed endogenous MDK protein expression. |[1] |
Table 2: Summary of Cellular Responses to this compound Treatment
| Cellular Model | Treatment | Effect on Cell Viability | Effect on Apoptosis | Effect on Angiogenesis | Reference |
|---|---|---|---|---|---|
| MDK-positive NSCLC cells | This compound alone | Inhibition | Induction | Inhibition (in vivo) | [1] |
| MDK-negative NSCLC cells | This compound alone | No significant inhibition | Not applicable | Not specified | [1][2] |
| NSCLC cells (KRAS-mutant) | This compound + MEK Inhibitor | Cooperative Inhibition | Cooperative Induction | Cooperative Inhibition | [2][4] |
| HUVEC (Normal cells) | this compound + MEK Inhibitor | No significant inhibition | No induction | Cooperative Inhibition |[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Off-Target MAPK Activation
This protocol describes how to detect changes in the phosphorylation status of AKT and ERK in response to this compound treatment.
-
Cell Seeding and Treatment: Seed cells (e.g., H441 NSCLC cells) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 50-500 nM) and a vehicle control (DMSO) for the desired time points (e.g., 48-72 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the this compound-treated samples to the vehicle control.
Protocol 2: Cell Viability Assay for Combination Therapy
This protocol assesses the synergistic effect of this compound and a MEK inhibitor on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the MEK inhibitor (e.g., PD0325901).
-
Treatment: Treat the cells with this compound alone, the MEK inhibitor alone, or a combination of both across a range of concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control for each condition. Combination effects can be analyzed using software like CompuSyn to determine a Combination Index (CI), where CI < 1 indicates synergy.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This protocol evaluates the effect of this compound and a MEK inhibitor on the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the compounds to be tested (vehicle control, this compound, MEK inhibitor, and the combination).
-
Seeding: Seed the HUVECs onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging: Visualize the tube formation using a microscope and capture images.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare treated groups to the vehicle control.[2]
Signaling Pathways and Workflows
Caption: On- and Off-Target Signaling Effects of this compound.
References
- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in iMDK Experiments
Welcome to the technical support center for iMDK (in-cell Monoclonal Antibody Discovery and Knockout) experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and navigate common challenges encountered during their this compound workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for specific issues you may encounter.
FAQ 1: High Background or Non-Specific Staining
Question: I am observing high background fluorescence or non-specific staining across my entire sample, making it difficult to identify true positive hits. What are the potential causes and how can I resolve this?
Answer: High background is a common issue in immunoassays and can originate from several factors. The key is to systematically identify and address the source of the non-specific signal.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Solution |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding.[1][2] Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:50, 1:100, 1:200).[2] |
| Secondary Antibody Issues | The secondary antibody may be binding non-specifically or its concentration may be too high. Solution: Run a control with only the secondary antibody to check for non-specific binding.[3] If background is observed, consider using a pre-adsorbed secondary antibody or titrating the secondary antibody to a lower concentration. Also, ensure the secondary antibody is compatible with the host species of the primary antibody.[2] |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the cells or substrate can lead to high background.[2] Solution: Increase the concentration of the blocking agent (e.g., BSA or normal serum) or extend the blocking incubation time.[4] Using normal serum from the same species as the secondary antibody is recommended.[2] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[5] Solution: Increase the number of wash steps and/or the duration of each wash. Ensure a sufficient volume of wash buffer is used to cover the entire sample. |
| Issues with Detection Reagents | The detection reagent (e.g., enzyme-conjugated antibody, substrate) may be too concentrated or the development time too long.[4] Solution: Optimize the concentration of the detection reagent and monitor the signal development, stopping the reaction once a clear specific signal is visible.[2] |
| Cellular Autofluorescence | Some cell types naturally exhibit autofluorescence, which can be mistaken for a positive signal. Solution: Include an unstained control sample to assess the baseline autofluorescence of your cells.[3] If autofluorescence is high, consider using a different fluorescent dye with a distinct emission spectrum or employing a quenching agent. |
Troubleshooting Workflow for High Background:
References
Technical Support Center: Minimizing iMDK Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing inhibitors of Midkine (iMDK) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, mitigate, and interpret potential toxicities associated with this compound administration in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern?
A1: this compound stands for "inhibitor of Midkine." Midkine (MDK) is a heparin-binding growth factor that is highly expressed in various pathological conditions, including cancer, inflammation, and tissue injury. By blocking MDK's activity, iMDKs offer a promising therapeutic strategy. However, as with any bioactive molecule, off-target effects or exaggerated on-target effects can lead to toxicity in animal models. Understanding and managing these potential toxicities is crucial for the successful preclinical development of iMDKs.
Q2: What are the known toxicities of iMDKs in animal models?
A2: Currently, publicly available information on the toxicity of most iMDKs is limited. However, for a first-in-class MDK inhibitor, HBS-101, studies have shown a favorable safety profile in mice. Doses up to 10 mg/kg showed no observable organ toxicity or effects on the body weight of the mice[1][2]. Another study on two small molecule iMDKs also reported no toxicity to target cells in vitro, though in vivo data is not specified.
It is important to note that the toxicological profile can vary significantly between different iMDKs depending on their chemical structure, specificity, and pharmacokinetic properties. General potential toxicities for small molecule inhibitors could include effects on the liver, kidneys, hematopoietic system, or gastrointestinal tract.
Q3: What are the key signaling pathways affected by iMDKs?
A3: Midkine exerts its effects by binding to several cell surface receptors, including Receptor Protein Tyrosine Phosphatase Zeta (PTPζ), Anaplastic Lymphoma Kinase (ALK), and integrins. This binding activates multiple downstream signaling pathways that are crucial for cell growth, survival, and migration. The primary pathways inhibited by iMDKs include:
-
PI3K/AKT/mTOR pathway: This pathway is central to cell survival and proliferation.
-
MAPK/ERK pathway: This pathway is involved in cell growth and differentiation.
-
STAT3 pathway: This pathway plays a key role in cytokine signaling and inflammation.
-
NF-κB pathway: This pathway is involved in inflammatory and immune responses.
The diagram below illustrates the key signaling pathways targeted by iMDKs.
References
Technical Support Center: iMDK (Imidapril Hydrochloride)
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting the degradation of iMDK (imidapril hydrochloride) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, or imidapril hydrochloride, is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted to its active form, imidaprilat, in the body. Like many pharmaceutical compounds, imidapril hydrochloride can degrade over time, especially in solution, which can affect its potency and lead to inaccurate experimental results. The primary degradation products are diketopiperazine derivatives and imidaprilat.[1]
Q2: What are the common causes of this compound degradation in stock solutions?
A2: The primary factors contributing to the degradation of imidapril hydrochloride in stock solutions are improper storage temperature, exposure to humidity, and the pH of the solvent.[1] Alkaline conditions, in particular, have been shown to accelerate degradation.[2][3]
Q3: How can I detect degradation in my this compound stock solution?
A3: Degradation can be detected and quantified using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][4][5] This method allows for the separation and quantification of the intact drug from its degradation products.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: Imidapril hydrochloride is soluble in several organic solvents and aqueous buffers. The choice of solvent will depend on the experimental requirements. Common solvents include DMSO, ethanol, and dimethylformamide (DMF).[6] For experiments requiring an aqueous solution, PBS (pH 7.2) can be used, but it is not recommended for long-term storage.[6]
Q5: What are the recommended storage conditions for this compound?
A5: The solid form of imidapril hydrochloride should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions prepared in organic solvents should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8][9] It is advised to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock solution, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Data Presentation
Table 1: Solubility and Recommended Storage of Imidapril Hydrochloride
| Form | Solvent | Solubility | Storage Temperature | Shelf Life |
| Crystalline Solid | N/A | N/A | -20°C | ≥ 4 years[6] |
| Stock Solution | DMSO | ~25 mg/mL[6] | -80°C | 6 months[7][8][9] |
| -20°C | 1 month[7][8][9] | |||
| Stock Solution | Ethanol | ~0.25 mg/mL[6] | -80°C | 6 months |
| -20°C | 1 month | |||
| Stock Solution | Dimethyl formamide (DMF) | ~15 mg/mL[6] | -80°C | 6 months |
| -20°C | 1 month | |||
| Aqueous Solution | PBS (pH 7.2) | ~1 mg/mL[6] | 4°C | ≤ 1 day[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Imidapril hydrochloride (crystalline solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the imidapril hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of imidapril hydrochloride. For a 10 mM stock solution, this will be 4.419 mg per 1 mL of DMSO (Molecular Weight: 441.9 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Purging the solvent with an inert gas like nitrogen or argon before use can help minimize oxidation.[6]
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[7][8][9]
Protocol 2: Assessment of this compound Degradation using RP-HPLC
This protocol provides a general guideline for assessing the degradation of imidapril hydrochloride in a stock solution. Method parameters may need to be optimized for specific equipment.
Principle:
This method separates imidapril hydrochloride from its degradation products based on their polarity. The concentration of the intact drug can be determined by comparing its peak area to that of a freshly prepared standard.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., ACE Generix 5C8, 150 x 4.6 mm)[4]
-
Mobile Phase: A mixture of a buffer solution and an organic solvent. A published method uses a buffer of 0.1 M potassium dihydrogen phosphate and 0.02 M tetra-N-butyl ammonium hydrogen sulfate (pH adjusted to 4.5) and acetonitrile in a 60:40 (v/v) ratio.[2][4]
-
Imidapril hydrochloride standard (freshly prepared)
-
Your aged this compound stock solution
Procedure:
-
Standard Preparation: Prepare a standard solution of imidapril hydrochloride of a known concentration in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your aged this compound stock solution with the mobile phase to a concentration within the linear range of the detector.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to imidapril hydrochloride in your sample chromatogram based on the retention time of the standard.
-
The presence of additional peaks that are not in the standard chromatogram may indicate the presence of degradation products.
-
Quantify the amount of intact imidapril hydrochloride in your sample by comparing its peak area to the peak area of the standard. A significant decrease in the concentration of the intact drug indicates degradation.
-
Signaling Pathway Diagram:
The degradation of imidapril hydrochloride is a chemical process rather than a biological signaling pathway. The following diagram illustrates the general concept of drug degradation.
Caption: General degradation pathway of Imidapril Hydrochloride.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Kinetic study of the alkaline degradation of imidapril hydrochloride using a validated stability indicating HPLC method - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11953K [pubs.rsc.org]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Kinetic study of the alkaline degradation of imidapril hydrochloride using a validated stability indicating HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. abmole.com [abmole.com]
iMDK Target Engagement Technical Support Center
Welcome to the technical support center for confirming Intestinal Mitogen-activated protein Drosha Kinase (iMDK) target engagement in cellular models. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay for verifying drug-target interaction in a cellular environment. It operates on the principle that a protein's thermal stability increases when a ligand is bound to it.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of CETSA? A1: CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein (this compound), the protein-ligand complex is more resistant to thermal denaturation.[1] By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) this compound remaining. An increase in the melting temperature (Tm) of this compound in the presence of a compound indicates target engagement.[1][3]
Q2: Can I use CETSA in intact cells, or only in lysates? A2: CETSA is versatile and can be performed in cell lysates, intact live cells, and even tissue samples.[1][4][5] Performing the assay in intact cells provides additional information about the compound's cell permeability and potential metabolism.[1]
Q3: What detection methods can be used for CETSA? A3: The soluble protein fraction after heating can be quantified using various methods, including Western blotting, ELISA, AlphaScreen, or mass spectrometry for proteome-wide analysis.[5][6][7]
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
Q: I don't see a thermal shift (ΔTm) with my compound. What could be wrong? A: This could be due to several factors:
-
No Target Engagement: The compound may not bind to this compound in the cellular environment.
-
Insufficient Compound Concentration: The intracellular concentration of the compound may be too low to saturate the target. Try increasing the compound concentration or incubation time.[3]
-
Low Compound Solubility: Ensure your compound is fully dissolved. Poor solubility is a common issue.[3]
-
Incorrect Temperature Range: The heating gradient may not cover the melting temperature of the this compound-ligand complex. Adjust the temperature range and re-test.
Q: My Western blot signal is very weak or absent across all temperatures. A: This suggests a problem with protein detection.
-
Cell Number: Ensure you are using a sufficient number of cells to generate a detectable signal. A minimum of 1 x 10^6 cells per condition is often a good starting point.[4]
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody for this compound.
-
Lysis Buffer: The chosen lysis buffer may be inefficient. Ensure it is compatible with your downstream detection method.[3]
Q: I'm seeing a high background signal, and all the protein appears to be soluble even at high temperatures. A: This indicates that the protein is not denaturing and precipitating as expected.
-
Heating Time: The heating duration may be too short. A typical heat shock is 3 minutes.[5][7]
-
Cell Density: Overly dense cell cultures can sometimes lead to incomplete lysis and protein aggregation issues. Start with cells at ~80% confluency.[8]
Key Experimental Parameters
| Parameter | Typical Range/Value | Notes | Source |
| Cell Number | 1 - 2 x 10^6 cells/condition | Dependent on this compound expression levels and detection sensitivity. | [4] |
| Compound Incubation Time | 1 - 3 hours | Can be varied to assess cellular uptake and metabolism. | [4] |
| Heat Shock Duration | 3 minutes | This is a critical parameter that may require optimization. | [5][7] |
| Heat Shock Temperature | 12-step gradient (e.g., 37-65°C) | The range should bracket the expected melting temperature of this compound. | [3][5] |
| Lysis Method | Freeze-thaw cycles, sonication | Must be performed after the heating step. | [1] |
| Centrifugation (Pelleting) | 18,000 - 20,000 x g for 20 min | To separate aggregated proteins from the soluble fraction. | [8] |
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free technique used to identify and validate protein targets of small molecules. The principle is that a protein, when bound by a small molecule, undergoes a conformational change that can make it more resistant to proteolysis.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the DARTS assay? A1: The DARTS assay leverages the phenomenon that ligand binding can stabilize a protein's structure, thereby protecting it from being cleaved by proteases.[9] By treating cell lysates with a compound and then digesting with a protease like pronase, target proteins will show increased resistance to digestion compared to the vehicle-treated control.[8][9]
Q2: Why is DARTS considered "label-free"? A2: The greatest advantage of DARTS is that it uses the native, unmodified small molecule.[8][10][11] This avoids the potential for a chemical tag (like biotin or a fluorescent probe) to interfere with the compound's binding affinity or specificity.
Q3: Which protease should I use? A3: Pronase, a mixture of broad-specificity proteases, is often used because it can degrade a wide range of proteins under mild conditions.[9] However, more selective proteases like thermolysin or subtilisin can also be employed. The choice and concentration of the protease must be carefully optimized.[9]
DARTS Experimental Workflow
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Troubleshooting Guide
Q: I don't see any protection of this compound from digestion in my compound-treated sample. A: This is a common issue and can point to several causes:
-
Compound Concentration is Too Low: The binding might be weak or the concentration insufficient. Perform a dose-response experiment to find the optimal concentration.[9]
-
Incubation Time is Too Short: For weaker-binding ligands, increasing the incubation period (e.g., up to 2-4 hours) can allow for more effective binding.[9]
-
Over-digestion by Protease: If the protease concentration is too high or the digestion time is too long, both the bound and unbound protein will be completely degraded. Perform a protease titration to find conditions that result in partial digestion of this compound in the vehicle control.[9]
Q: The this compound band is present in both my vehicle and compound lanes, with no difference in intensity. A: This suggests under-digestion.
-
Protease Concentration is Too Low: The amount of protease is insufficient to digest the unprotected protein. Increase the protease concentration or digestion time.
-
Inactive Protease: Ensure your protease stock is active. Prepare it fresh before use.[9]
Q: My Western blot shows multiple bands, making interpretation difficult. A: This could be due to non-specific antibody binding or partial degradation products.
-
Optimize Blotting Conditions: Adjust your antibody concentration and washing steps to reduce background.
-
Protease Inhibitors: Add a protease inhibitor cocktail after the protease digestion step is stopped to prevent degradation during subsequent sample handling.[9]
Key Experimental Parameters
| Parameter | Typical Range/Value | Notes | Source |
| Cell Confluency | ~80% | Ensures active and healthy cells for lysate preparation. | [8][9] |
| Lysis Buffer | M-PER or RIPA with protease inhibitors (added post-digestion) | Choice of detergent (e.g., Triton X-100, NP-40) is important.[9] | [9] |
| Compound Concentration | 1–10 µM (or higher for weak binders) | A dose-response curve is highly recommended. | [8][9] |
| Protease | Pronase, Thermolysin | Pronase is a good starting point due to its broad specificity. | [9][10] |
| Protease:Protein Ratio | 1:100 to 1:1000 (w/w) | This is the most critical parameter to optimize for each new system. | [8] |
| Digestion Time | 15 - 30 minutes at room temp or 37°C | Must be optimized in conjunction with protease concentration. | [8] |
Method 3: Kinase Activity Assays
Since this compound is a kinase, its engagement by an inhibitor can be confirmed by measuring the reduction in its catalytic activity. These assays measure the transfer of a phosphate group from ATP to a specific substrate.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: How can a kinase activity assay confirm target engagement? A1: If a compound binds to the ATP-binding site or an allosteric site of this compound, it will inhibit the enzyme's ability to phosphorylate its substrate.[13] By measuring the rate of substrate phosphorylation in the presence and absence of the compound, you can directly quantify the inhibitory effect, which serves as a proxy for target engagement.
Q2: What types of kinase activity assays are available? A2: There are numerous formats, including:
-
Luminescence-based assays: These often measure the amount of ADP produced in the kinase reaction (e.g., ADP-Glo™). They are sensitive and suitable for high-throughput screening.[12]
-
Fluorescence-based assays: These use fluorescently labeled substrates or antibodies to detect phosphorylation.[13][15]
-
Radiometric assays: Considered a gold standard, these use radioactively labeled ATP (³²P or ³³P) to provide a direct and precise measurement of phosphorylation but involve safety and disposal considerations.[16]
Q3: Should I use physiological or low ATP concentrations in my assay? A3: It depends on your goal. Using ATP concentrations that mimic cellular levels (around 1 mM) provides a more physiologically relevant measure of a compound's potency.[16] However, using lower ATP concentrations (at or below the Km for ATP) can make it easier to identify competitive inhibitors.[16]
This compound Inhibition Pathway
Caption: Inhibition of this compound activity by a compound prevents substrate phosphorylation.
Troubleshooting Guide
Q: My assay has a very low signal-to-background ratio. A: This can be caused by several factors:
-
Inactive Kinase: Ensure your recombinant this compound enzyme is active. Check its specifications and storage conditions.
-
Suboptimal Substrate: The chosen substrate may not be efficiently phosphorylated by this compound. You may need to screen different generic or specific substrates.[14]
-
Incorrect Buffer Conditions: Kinase activity is highly dependent on pH, salt concentration, and divalent cations (e.g., Mg²⁺). Optimize the reaction buffer.
Q: My compound appears to be an inhibitor, but I suspect it's interfering with the assay technology. A: This is a common problem, especially with fluorescence- or luminescence-based assays.
-
Run a Counter-Screen: Test your compound in an assay setup that lacks the kinase or substrate. For an ADP-Glo assay, test if the compound inhibits the luciferase enzymes used for detection.
-
Use an Orthogonal Assay: Confirm the hit using a different assay platform (e.g., confirm a luminescence hit with a radiometric assay).[16]
Q: The IC50 value from my cellular assay is much higher than from my biochemical assay. A: This is expected and can provide valuable information. The discrepancy is often due to:
-
Cell Permeability: The compound may not efficiently enter the cells.
-
Efflux Pumps: The compound could be actively transported out of the cells.
-
Plasma Protein Binding: Components in the cell culture media can bind to the compound, reducing its free concentration.
-
High Intracellular ATP: The high concentration of ATP inside cells (mM range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency.[16]
Key Experimental Parameters
| Parameter | Typical Range/Value | Notes | Source |
| ATP Concentration | Km(ATP) or 1 mM | Use Km for inhibitor screening, 1 mM for physiological relevance. | [16] |
| Substrate Concentration | Km(Substrate) | Using the Km value often provides the best assay window. | [14] |
| Enzyme Concentration | Low nM range | Should be in the linear range of the assay. | [12] |
| Reaction Time | 15 - 60 minutes | Ensure the reaction does not exceed 10-20% substrate turnover. | [12] |
Method 4: Immunoprecipitation (IP) / Pull-Down Assays
This method uses an affinity-based approach to physically isolate the target protein. A "bait" molecule is used to capture the "prey" (this compound) from a cell lysate. This is a direct way to show interaction.[17][18]
Frequently Asked questions (FAQs)
Q1: What is the difference between a Co-IP and a pull-down? A1: In a co-immunoprecipitation (Co-IP), the "bait" is an antibody that specifically recognizes the target protein (this compound).[17] In a more general pull-down, the bait could be a modified version of your compound (e.g., biotinylated) that is then captured using streptavidin-coated beads.[17] Both are used to isolate the protein and its binding partners.
Q2: How does a pull-down assay confirm target engagement? A2: By immobilizing your compound (the bait) on beads and incubating it with cell lysate, only proteins that physically bind to the compound will be "pulled down."[18] Detecting this compound in the pulled-down fraction (e.g., by Western blot) is direct evidence of engagement.
Q3: What are the most critical steps to avoid false positives? A3: Minimizing non-specific binding is crucial. This is achieved through:
-
Blocking: Pre-incubating beads with a blocking agent like BSA.
-
Washing: Using stringent wash buffers to remove proteins that are weakly or non-specifically bound to the beads or the bait.[17]
-
Controls: Including a control with beads alone or beads with an inactive version of your compound is essential to identify proteins that bind non-specifically.
Pull-Down Experimental Workflow
Caption: Workflow for a compound-based pull-down assay.
Troubleshooting Guide
Q: My target protein (this compound) is in the input lane but not in the eluted/pull-down lane. A: This indicates a failure to capture the target.
-
Ineffective Bait: If using a compound-based pull-down, the modification (e.g., biotin tag) may have disrupted the binding interaction.
-
Antibody Issues (for Co-IP): The antibody may not be suitable for immunoprecipitation, even if it works for Western blotting. Use an IP-validated antibody.
-
Harsh Lysis Conditions: The lysis buffer may have denatured this compound or disrupted the binding site. Try a milder lysis buffer.
Q: I have a very strong band for this compound in my negative control lane (e.g., beads only). A: This signifies high non-specific binding to the affinity matrix (beads).
-
Insufficient Blocking: Increase the concentration or duration of your blocking step (e.g., with BSA or salmon sperm DNA).
-
Inadequate Washing: Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration).[17]
-
Pre-clear the Lysate: Before adding your specific bait, incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads.
Q: The heavy and light chains of my antibody (in a Co-IP) are obscuring my protein of interest on the Western blot. A: This is a common problem when the target protein is of a similar size to the antibody chains (~50 kDa or ~25 kDa).
-
Use IP-specific secondary antibodies: Use reagents like VeriBlot for IP, which preferentially detect native (non-denatured) primary antibodies.
-
Crosslink the antibody: Covalently crosslink your primary antibody to the Protein A/G beads before incubation with the lysate. This prevents the antibody from eluting with your target protein.
Key Experimental Parameters
| Parameter | Typical Range/Value | Notes | Source |
| Starting Material | 0.5 - 1.0 mg of total protein lysate | Ensures enough target protein for detection. | [4] |
| Antibody (for Co-IP) | 1 - 5 µg per IP reaction | Must be optimized; use an IP-validated antibody. | [19] |
| Bead Slurry | 20 - 50 µL per IP reaction | e.g., Protein A/G magnetic beads. | [19] |
| Incubation Time | 4 hours to overnight at 4°C | Longer incubation can increase yield but may also increase non-specific binding. | [17] |
| Wash Steps | 3 - 5 washes | The composition of the wash buffer is critical for reducing background. | [17] |
| Elution Method | SDS-PAGE loading buffer, low pH glycine buffer | Boiling in loading buffer is common but will co-elute antibodies. | [17] |
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. youtube.com [youtube.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. Kinase Assays [promega.kr]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assayquant.com [assayquant.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
iMDK Experimental Outcomes: Technical Support Center
Welcome to the technical support center for induced Pluripotent Stem Cell (iPSC)-derived Microglia (iMGL) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in iPSC-derived microglia (iMGL) experiments?
Variability in iMGL experiments can arise from several factors, including:
-
iPSC Line Specificity: Different iPSC lines, even from healthy donors, can exhibit inherent differences in their differentiation potential and the functional characteristics of the resulting iMGLs.[1]
-
Differentiation Efficiency: The efficiency of directed differentiation protocols can vary between experiments, leading to differences in the yield and purity of iMGL populations.
-
Culture Conditions: Minor variations in culture conditions, such as media composition, growth factor concentrations, and cell density, can significantly impact iMGL phenotype and function.[2]
-
Maturity and Activation State: iMGLs in culture may exist in various states of maturity and activation, which can influence their responses in functional assays.
-
Operator Variability: Differences in handling and technique between researchers can introduce variability.[3]
Q2: What are the key quality control checkpoints during iMGL differentiation?
To ensure the quality and consistency of your iMGL cultures, it is crucial to implement quality control checks at various stages of the differentiation process.[3] Key checkpoints include:
-
iPSC Quality: Start with high-quality iPSCs that exhibit characteristic morphology and express pluripotency markers like OCT4 and SOX2.[3]
-
Hematopoietic Progenitor Cell (HPC) Formation: Monitor the formation of embryoid bodies (EBs) and the subsequent generation of CD43+ HPCs.
-
iMGL Phenotype: After terminal differentiation, confirm the expression of key microglial markers such as IBA-1, TMEM119, and P2RY12 through immunocytochemistry or flow cytometry.
Q3: How can I minimize variability in functional assays with iMGLs?
Minimizing variability in functional assays requires careful planning and execution:
-
Standardized Protocols: Use well-defined and standardized protocols for all functional assays, including phagocytosis, cytokine release, and chemotaxis.
-
Consistent Cell Numbers: Plate the same number of viable cells for each experimental condition.
-
Use of Controls: Include appropriate positive and negative controls in every experiment.
-
Replicate Experiments: Perform experiments with multiple biological replicates (i.e., different batches of differentiated iMGLs) and technical replicates.
-
Environmental Control: Ensure consistent incubation times, temperatures, and reagent concentrations.
Troubleshooting Guides
Differentiation Issues
Problem: Low yield of iMGLs.
-
Possible Cause 1: Suboptimal iPSC quality.
-
Solution: Ensure your starting iPSC culture is healthy, undifferentiated, and free of contamination. Regularly check for pluripotency marker expression.
-
-
Possible Cause 2: Inefficient embryoid body (EB) formation.
-
Solution: Optimize the cell density for EB formation. Unevenly sized or poorly formed EBs can lead to inefficient differentiation. Ensure proper coating of culture plates to prevent attachment.
-
-
Possible Cause 3: Incorrect growth factor concentrations.
-
Solution: Verify the concentration and bioactivity of all growth factors used in the differentiation media. Prepare fresh cytokine stocks and avoid repeated freeze-thaw cycles.
-
Problem: Poor expression of key microglial markers (e.g., TMEM119, P2RY12).
-
Possible Cause 1: Incomplete differentiation.
-
Solution: Extend the duration of the terminal differentiation phase. Ensure that the differentiation media contains the necessary factors for microglial maturation, such as TGF-β.[2]
-
-
Possible Cause 2: Activation of iMGLs.
-
Solution: Avoid harsh handling of cells during passaging and media changes. The inclusion of factors like fetal bovine serum can activate microglia and alter their gene expression profile.[2] Consider using serum-free media formulations.
-
-
Possible Cause 3: Inappropriate culture substrate.
-
Solution: Test different coating materials for your culture plates. The extracellular matrix can influence cell phenotype.
-
Functional Assay Issues
Problem: High variability in phagocytosis assay results.
-
Possible Cause 1: Inconsistent particle-to-cell ratio.
-
Solution: Carefully calculate and standardize the ratio of phagocytic substrates (e.g., fluorescent beads, Aβ oligomers) to the number of iMGLs in each well.
-
-
Possible Cause 2: Variable cell health.
-
Solution: Ensure high cell viability before starting the assay. Dead or dying cells can non-specifically bind to the phagocytic particles.
-
-
Possible Cause 3: Differences in iMGL activation state.
-
Solution: Pre-treat iMGLs with a consistent stimulus (e.g., LPS) or no stimulus to baseline their activation state before adding the phagocytic substrate.
-
Problem: Inconsistent cytokine release in response to stimuli (e.g., LPS).
-
Possible Cause 1: Variation in stimulus concentration or purity.
-
Solution: Use a consistent and high-quality source of stimuli. Prepare fresh dilutions for each experiment. Note that LPS from different bacterial strains can have varying effects.[4]
-
-
Possible Cause 2: Differences in cell density.
-
Solution: Plate cells at a consistent density, as cell-to-cell communication can influence cytokine production.
-
-
Possible Cause 3: Timing of sample collection.
-
Solution: Collect supernatants for cytokine analysis at a consistent time point after stimulation, as cytokine release is a dynamic process.[5]
-
Data Presentation
Table 1: Troubleshooting Guide for Low iMGL Yield
| Possible Cause | Recommended Action | Expected Outcome |
| Poor iPSC Quality | Perform quality control on iPSC lines (morphology, pluripotency markers). | Healthy, undifferentiated iPSC colonies. |
| Inefficient EB Formation | Optimize cell seeding density for EB formation. | Uniformly sized and shaped EBs. |
| Incorrect Growth Factor Concentrations | Verify concentration and bioactivity of growth factors. | Improved differentiation efficiency and cell survival. |
| Suboptimal Culture Conditions | Ensure consistent media changes and cell handling. | Increased yield of viable iMGLs. |
Table 2: Quality Control Markers for iMGL Characterization
| Marker | Cellular Localization | Expected Expression in iMGLs | Method of Detection |
| IBA-1 | Cytoplasm | High | Immunocytochemistry, Flow Cytometry |
| TMEM119 | Cell Membrane | High | Immunocytochemistry, Flow Cytometry |
| P2RY12 | Cell Membrane | High | Immunocytochemistry, Flow Cytometry |
| TREM2 | Cell Membrane | Moderate to High | Immunocytochemistry, Flow Cytometry |
| OCT4 | Nucleus | Absent | Immunocytochemistry |
| SOX2 | Nucleus | Absent | Immunocytochemistry |
Experimental Protocols
Protocol: iPSC-derived Microglia Differentiation
This protocol is a generalized summary. For detailed, step-by-step instructions, refer to published methods.
-
Phase 1: Embryoid Body (EB) Formation (Days 0-4)
-
Dissociate confluent iPSCs into a single-cell suspension.
-
Seed a defined number of cells into low-attachment plates in EB formation medium containing factors like BMP4, SCF, and VEGF.
-
Allow EBs to form over 4 days.
-
-
Phase 2: Hematopoietic Progenitor Cell (HPC) Generation (Days 4-20)
-
Transfer EBs to new plates coated with an appropriate substrate.
-
Culture in HPC medium containing factors such as IL-3 and M-CSF.
-
Floating HPCs will be released into the supernatant.
-
-
Phase 3: iMGL Differentiation (Days 20+)
-
Collect the supernatant containing HPCs and plate them on a suitable culture surface.
-
Culture in iMGL differentiation medium containing key factors like IL-34, GM-CSF, and TGF-β1.
-
Mature iMGLs will adhere to the plate and exhibit a ramified morphology.
-
Visualizations
References
- 1. An adapted protocol to derive microglia from stem cells and its application in the study of CSF1R-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | An improved method for large scale generation and high-throughput functional characterization of human iPSC-derived microglia [frontiersin.org]
- 4. Human iPSC-derived glia models for the study of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Anti-Tumor Potential of iMDK: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-tumor effects of iMDK, a novel Midkine (MDK) inhibitor, across various cancer cell lines. Intended for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance, supported by experimental data, and contrasts it with other MDK-targeting strategies.
Executive Summary
Midkine (MDK) is a heparin-binding growth factor that is overexpressed in numerous malignancies and plays a crucial role in tumor progression, including cell growth, survival, and metastasis.[1] The small molecule inhibitor, this compound, has emerged as a promising therapeutic agent by targeting MDK-mediated signaling pathways. This guide summarizes the current understanding of this compound's efficacy, mechanism of action, and provides a framework for its evaluation against other MDK inhibitors.
This compound Performance Across Cancer Cell Lines: A Quantitative Comparison
The anti-proliferative activity of this compound has been observed in a dose-dependent manner in various cancer cell lines. While a comprehensive table of IC50 values across a wide spectrum of cell lines is not yet fully established in publicly available literature, existing studies provide significant insights into its efficacy.
Table 1: Summary of this compound Anti-Tumor Effects in Investigated Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Quantitative Data (if available) |
| HSC-2 | Oral Squamous Cell Carcinoma | Inhibition of cell proliferation.[2][3][4] | Significant reduction in proliferation at 10 nM.[3] |
| SAS | Oral Squamous Cell Carcinoma | Inhibition of cell proliferation.[2][3] | Significant reduction in proliferation at 20 nM.[3] |
| H441 | Non-Small Cell Lung Cancer | Inhibition of cell growth and PI3K/AKT pathway. | Dose-dependent inhibition of cell viability. |
| H2009 | Non-Small Cell Lung Cancer | Inhibition of cell viability. | Dose-dependent inhibition of cell viability. |
| H520 | Non-Small Cell Lung Cancer | Inhibition of cell growth. | Dose-dependent inhibition of cell viability. |
| A549 | Non-Small Cell Lung Cancer | No significant inhibition of cell viability by this compound alone.[3] | This compound in combination with a MEK inhibitor significantly inhibited cell viability.[3] |
Note: The lack of a standardized, comprehensive IC50 table highlights a gap in the current research and underscores the need for further comparative studies.
Alternative MDK Inhibitors: A Comparative Overview
Beyond small molecule inhibitors like this compound, other strategies to target MDK are being explored.
Table 2: Comparison of MDK Inhibition Strategies
| Inhibitor Type | Mechanism of Action | Advantages | Limitations |
| This compound (Small Molecule) | Directly inhibits MDK expression and downstream signaling. | High specificity, potential for oral administration. | Limited publicly available data on IC50 values across diverse cell lines. |
| siRNA/shRNA | Downregulates MDK gene expression. | High specificity. | Challenges in delivery and stability in vivo. |
| RNA Aptamers | Bind to and neutralize MDK protein. | High specificity and affinity. | Potential for immunogenicity, delivery challenges. |
Currently, direct quantitative comparisons of the anti-tumor efficacy (e.g., IC50 values) between this compound and other MDK inhibitors like siRNA or aptamers are limited in published literature. Such studies are crucial for determining the most potent therapeutic strategy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key assays used to evaluate the anti-tumor effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control vehicle for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess the impact of this compound on key signaling pathways like PI3K/AKT and MAPK.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and MDK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Treat the cells with this compound or a control vehicle.
-
Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fix and permeabilize the cells treated with this compound or control.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[5]
-
For indirect detection, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the apoptotic (TUNEL-positive) cells using fluorescence microscopy or flow cytometry.[6][7]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Midkine (MDK) Signaling Pathway in Cancer
Caption: MDK signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for validating the anti-tumor effects of this compound.
Conclusion and Future Directions
The MDK inhibitor, this compound, demonstrates significant anti-tumor activity in various cancer cell lines, primarily by inhibiting the PI3K/AKT and MAPK signaling pathways. While the available data is promising, further research is warranted to establish a comprehensive profile of its efficacy across a broader range of cancers. Specifically, studies directly comparing the IC50 values of this compound with other MDK inhibitors such as siRNA and aptamers will be instrumental in guiding future therapeutic development. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for conducting such validation studies. As the body of evidence grows, this compound holds the potential to become a valuable tool in the arsenal of targeted cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Novel Midkine Inhibitor this compound Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Staining for apoptosis using TUNEL assay and confocal microscopy [bio-protocol.org]
- 7. Video: The TUNEL Assay [jove.com]
A Comparative Guide to Midkine-Targeting Therapies: iMDK vs. Other Emerging Strategies
For Researchers, Scientists, and Drug Development Professionals
Midkine (MDK), a heparin-binding growth factor, has emerged as a compelling therapeutic target in oncology due to its overexpression in a wide array of human cancers and its role in tumor growth, angiogenesis, and drug resistance.[1][2] This guide provides a comparative analysis of a novel small molecule inhibitor, iMDK, against other midkine-targeting strategies, including antisense oligonucleotides, small interfering RNAs (siRNAs), and RNA aptamers. The information is intended to assist researchers and drug development professionals in evaluating the landscape of midkine-targeted cancer therapies.
Performance Comparison of Midkine-Targeting Therapies
The following tables summarize the available quantitative data on the efficacy of various midkine-targeting therapies from preclinical studies. A direct comparison is challenging due to the variability in cancer models and experimental conditions.
Table 1: In Vivo Efficacy of Midkine-Targeting Therapies
| Therapeutic Agent | Cancer Model | Dosage/Concentration | Key Findings |
| This compound | Oral Squamous Cell Carcinoma (HSC-2 & SAS cells xenograft) | 9 mg/kg (intraperitoneal) | Significant decrease in tumor volume.[3] |
| This compound | Non-Small Cell Lung Cancer (H441 cells xenograft) | 9 mg/kg (intraperitoneal) | Significantly suppressed tumor growth.[4] |
| Midkine Antisense Oligonucleotide | Mouse Rectal Carcinoma (CMT-93 cells) | 50 µM (intratumoral) | Rate of tumor volume increase was ~4.2-fold lower than control.[5][6] |
| Midkine Antisense Oligonucleotide | In situ Hepatocellular Carcinoma | 25, 50, 100 mg/kg/day (intravenous) | Up to 65.89% inhibition of tumor growth.[7] |
Table 2: In Vitro Efficacy of Midkine-Targeting Therapies
| Therapeutic Agent | Cancer Cell Line(s) | Concentration | Key Findings |
| This compound | Oral Squamous Carcinoma (HSC-2, SAS) | Not specified | Dose-dependent inhibition of proliferation.[8] |
| Midkine Antisense Oligonucleotide | Mouse Rectal Carcinoma (CMT-93) | 5 µM | Suppressed midkine production to 13% of control.[5][6] |
| Midkine siRNA | Human Liver and Neuroblastoma cells | Not specified | >90% efficacy in reducing midkine mRNA levels.[9] |
| Midkine siRNA | Human Prostate Cancer (PC-3) | Not specified | Almost complete inhibition of midkine secretion.[10] |
Note: IC50 values for this compound and other midkine-targeting therapies are not consistently reported across various cancer cell lines in the currently available literature, precluding a direct comparative table for this metric.
Signaling Pathways and Mechanisms of Action
Midkine exerts its pro-tumorigenic effects by activating several key signaling pathways. A simplified representation of the primary pathways and the points of intervention for different midkine-targeting therapies is illustrated below.
Caption: Midkine signaling pathways and points of therapeutic intervention.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries and key aspects of methodologies used in the preclinical evaluation of midkine-targeting therapies.
This compound In Vivo Efficacy Study
Objective: To evaluate the antitumor effect of this compound in a xenograft mouse model.
Methodology:
-
Cell Culture: Human oral squamous cell carcinoma (HSC-2, SAS) or non-small cell lung cancer (H441) cells are cultured in appropriate media.
-
Animal Model: 4-6 week old female BALB/c nude mice are used.
-
Tumor Inoculation: 1 x 10^6 cells are suspended in media and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups.
-
This compound group: Receives intraperitoneal injections of this compound (e.g., 9 mg/kg) dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol) daily or on a specified schedule.
-
Control group: Receives injections of the vehicle only.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Caption: Experimental workflow for in vivo testing of this compound.
Midkine Antisense Oligonucleotide In Vitro and In Vivo Studies
Objective: To assess the effect of a midkine-targeting antisense oligonucleotide on midkine expression and tumor growth.
In Vitro Methodology:
-
Cell Culture: Mouse rectal carcinoma cells (CMT-93) are cultured.
-
Transfection: Cells are transfected with the midkine antisense oligonucleotide (e.g., 5 µM) or a control sense oligonucleotide using a cationic liposome-based transfection reagent.
-
Analysis of Midkine Expression: After a specified incubation period (e.g., 48 hours), the concentration of midkine in the culture supernatant is measured by ELISA to determine the extent of protein suppression.
-
Functional Assays: The effect on cell proliferation is assessed using assays like MTT or colony formation in soft agar.
In Vivo Methodology:
-
Animal Model and Tumor Inoculation: As described for the this compound study, using CMT-93 cells.
-
Treatment:
-
Direct Intratumoral Injection: Once tumors are established, the antisense oligonucleotide (e.g., 50 µM) is mixed with a delivery vehicle like atelocollagen and injected directly into the tumor at regular intervals (e.g., every 2 weeks).
-
Systemic Administration: Alternatively, for assessing effects on metastasis or for broader distribution, intravenous injection can be used (e.g., 25-100 mg/kg/day).[7]
-
-
Tumor Measurement and Analysis: Tumor growth is monitored as previously described.
siRNA-Mediated Midkine Silencing In Vitro
Objective: To knockdown midkine expression in cancer cells using siRNA and evaluate the functional consequences.
Methodology:
-
siRNA Design and Synthesis: Small interfering RNA sequences specifically targeting human midkine mRNA are designed and synthesized. A non-targeting scrambled siRNA is used as a control.
-
Cell Culture: Human cancer cell lines (e.g., prostate cancer PC-3) are cultured.
-
Transfection: Cells are transfected with the midkine-specific siRNA or control siRNA using a suitable transfection reagent (e.g., lipofectamine).
-
Analysis of Gene and Protein Expression:
-
qRT-PCR: To quantify the reduction in midkine mRNA levels.
-
ELISA or Western Blot: To measure the decrease in secreted or intracellular midkine protein.
-
-
Functional Assays: The impact of midkine knockdown on cell proliferation, apoptosis (e.g., TUNEL assay), and other relevant cellular processes is evaluated.
Generation and Application of Midkine-Targeting RNA Aptamers (SELEX Protocol)
Objective: To generate high-affinity RNA aptamers that specifically bind to midkine and test their therapeutic potential.
Methodology (SELEX - Systematic Evolution of Ligands by Exponential Enrichment):
-
Initial Library: A large, random library of single-stranded RNA molecules is synthesized.
-
Selection: The RNA library is incubated with purified midkine protein that is immobilized on a solid support (e.g., magnetic beads).
-
Partitioning: Unbound RNA sequences are washed away.
-
Elution: RNA molecules that have bound to midkine are eluted.
-
Amplification: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR. The amplified DNA is then transcribed back into RNA to create an enriched library for the next round of selection.
-
Iterative Cycles: Steps 2-5 are repeated for multiple rounds (typically 8-15) to enrich for the highest affinity aptamers.
-
Sequencing and Characterization: The final enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized.
-
Functional Assays: The therapeutic efficacy of the selected aptamers is evaluated in vitro and in vivo using methods similar to those described for the other therapeutic modalities.
Caption: SELEX workflow for aptamer generation.
Conclusion
The development of therapies targeting midkine represents a promising avenue in oncology. The small molecule inhibitor this compound has demonstrated significant antitumor activity in preclinical models. Antisense oligonucleotides and siRNAs have also shown efficacy in reducing midkine expression and inhibiting tumor growth. RNA aptamers offer a novel approach with the potential for high specificity. Further research, particularly head-to-head comparative studies with standardized methodologies and reporting of key metrics like IC50 values, will be crucial in determining the relative advantages and clinical potential of each of these midkine-targeting strategies. This guide provides a foundational comparison based on the currently available data to aid in the strategic planning of future research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotide targeting midkine suppresses in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midkine upregulates MICA/B expression in human gastric cancer cells and decreases natural killer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Disposition of Heparin-Binding Growth Factor Midkine Antisense Oligonucleotide Nanoliposomes in Experimental Animal Species and Prediction of Human Pharmacokinetics Using a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midkine derived from cancer-associated fibroblasts promotes cisplatin-resistance via up-regulation of the expression of lncRNA ANRIL in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA targeting midkine inhibits gastric cancer cells growth and induces apoptosis involved caspase-3,8,9 activation and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Specificity of iMDK: A Comparative Analysis in MDK-Positive vs. MDK-Negative Cells
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel Midkine inhibitor, iMDK, in Midkine (MDK)-positive and MDK-negative cancer cell lines. The data presented herein demonstrates the targeted efficacy of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.
Midkine (MDK) is a heparin-binding growth factor that is overexpressed in a variety of human cancers.[1][2] It plays a crucial role in tumor progression by promoting cell proliferation, survival, migration, and angiogenesis.[1][2][3] The targeted inhibition of MDK, therefore, represents a promising therapeutic strategy. This report details the differential effects of a small molecule inhibitor of MDK (this compound) on cancer cells based on their MDK expression status.
Data Presentation: this compound Efficacy in MDK-Positive vs. MDK-Negative Cells
The following tables summarize the quantitative data from key experiments comparing the effects of this compound on MDK-positive and MDK-negative cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | MDK Expression | This compound Concentration (nM) | % Cell Viability (relative to control) |
| H441 (Lung Adenocarcinoma) | Positive | 0 | 100% |
| 100 | ~60%[4] | ||
| 250 | ~40%[4] | ||
| 500 | ~20%[4] | ||
| H520 (Lung Squamous Cell Carcinoma) | Positive | 0 | 100% |
| 100 | ~75%[4] | ||
| 250 | ~55%[4] | ||
| 500 | ~35%[4] | ||
| A549 (Lung Adenocarcinoma) | Negative | 0 | 100% |
| 100 | ~100%[4] | ||
| 250 | ~100%[4] | ||
| 500 | ~100%[4] | ||
| NHLF (Normal Human Lung Fibroblast) | Negative | 0 | 100% |
| 100 | ~100%[4] | ||
| 250 | ~100%[4] | ||
| 500 | ~100%[4] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | MDK Expression | Treatment | % TUNEL-Positive Cells (Apoptotic Cells) |
| HSC-2 (Oral Squamous Cell Carcinoma) | Positive | Control | Baseline |
| This compound (10 nM) | Significant Increase[5] | ||
| This compound (100 nM) | Further Significant Increase[5] |
Table 3: Inhibition of Tumor Growth in Xenograft Models by this compound
| Cell Line | MDK Expression | Treatment | Average Tumor Volume (mm³) |
| HSC-2 (Oral Squamous Cell Carcinoma) | Positive | Control | Significantly higher |
| This compound | Significantly lower[5] | ||
| SAS (Oral Squamous Cell Carcinoma) | Positive | Control | Significantly higher |
| This compound | Significantly lower[5] | ||
| H1299 (Non-Small Cell Lung Cancer) | Positive (MDK overexpressed) | DMSO (Control) | Significantly higher |
| This compound (9 mg/kg) | Significantly lower[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Preparation: Culture MDK-positive and MDK-negative cells to 70-80% confluency.
-
Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0-500 nM) for 48 hours.[4]
-
Cell Harvesting: Trypsinize and collect cells, then resuspend in complete medium.
-
Staining: Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Immunoblotting (Western Blot)
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MDK, p-ERK, p-AKT, total ERK, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
Apoptosis Detection (TUNEL Assay)
-
Cell Preparation and Treatment: Grow cells on coverslips and treat with this compound as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C for 1 hour, protected from light.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in random fields.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of MDK-positive cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[6]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[7] Randomize mice into control and treatment groups.
-
This compound Administration: Administer this compound (e.g., intraperitoneally at a specified dose and schedule, such as 9 mg/kg, once every two days) or a vehicle control (e.g., DMSO).[6]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until a predetermined endpoint is reached (e.g., tumor volume limit or study duration).
-
Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for MDK and angiogenesis markers like CD31).[7]
Conclusion
The presented data and experimental workflows clearly demonstrate that this compound is a specific and potent inhibitor of MDK-positive cancer cells. The inhibitor significantly reduces cell viability, induces apoptosis, and curtails tumor growth in preclinical models of cancers that overexpress MDK. Conversely, this compound shows minimal to no effect on MDK-negative cells, highlighting its targeted mechanism of action. These findings strongly support the continued development of this compound as a promising therapeutic agent for the treatment of MDK-driven malignancies.
References
- 1. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. youtube.com [youtube.com]
- 4. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Synergistic Inhibition of Cancer Progression with iMDK and PD0325901: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of the novel PI3K inhibitor, iMDK, and the MEK inhibitor, PD0325901. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The combination of this compound and PD0325901 has demonstrated a cooperative effect in suppressing the growth of non-small cell lung cancer (NSCLC) cells.[1] This synergy is achieved by simultaneously targeting two critical signaling pathways involved in tumor growth and proliferation. While this compound inhibits the PI3K/AKT pathway, it can paradoxically lead to the activation of the MAPK/ERK pathway.[1][2] The addition of PD0325901, a MEK inhibitor, effectively counteracts this activation, leading to a more potent anti-tumor response.[1]
Quantitative Analysis of Synergistic Effects
The combination of this compound and PD0325901 results in a significant reduction in cancer cell viability and colony formation, along with an increase in apoptosis. Furthermore, this combination has been shown to inhibit angiogenesis, a crucial process for tumor growth and metastasis.
Cell Viability and Growth Inhibition
The synergistic effect of this compound and PD0325901 on the viability of various NSCLC cell lines was assessed. The combination treatment led to a greater reduction in cell viability compared to either agent alone.
| Cell Line | Treatment | Concentration | Growth Inhibition (%) |
|---|---|---|---|
| H441 | This compound | 1 µM | ~40% |
| PD0325901 | 10 nM | ~15% | |
| This compound + PD0325901 | 1 µM + 10 nM | ~70% | |
| H2009 | This compound | 1 µM | ~30% |
| PD0325901 | 10 nM | ~10% | |
| This compound + PD0325901 | 1 µM + 10 nM | ~60% | |
| H520 | This compound | 1 µM | ~25% |
| PD0325901 | 10 nM | ~5% | |
| This compound + PD0325901 | 1 µM + 10 nM | ~50% | |
| A549 | This compound | 1 µM | ~20% |
| PD0325901 | 10 nM | ~10% | |
| This compound + PD0325901 | 1 µM + 10 nM | ~45% |
Data compiled from studies on NSCLC cell lines, showing enhanced growth inhibition with combination therapy.[1]
Apoptosis Induction
The combination of this compound and PD0325901 synergistically increases apoptosis in H441 NSCLC cells, as measured by the activation of caspase-3.
| Treatment | Concentration | Activated Caspase-3 Positive Cells (%) |
|---|---|---|
| Control | - | ~2% |
| This compound | 1 µM | ~3% |
| PD0325901 | 10 nM | ~4% |
| This compound + PD0325901 | 1 µM + 10 nM | ~25% |
Flow cytometric analysis demonstrates a significant increase in the apoptotic cell population upon combined treatment.[1]
Angiogenesis Inhibition
The anti-angiogenic potential of the combination therapy was evaluated through tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs).
| Treatment | Concentration | Tube Length (relative to control) |
|---|---|---|
| Control | - | 100% |
| This compound | 10 µM | ~70% |
| PD0325901 | 10 µM | ~80% |
| This compound + PD0325901 | 10 µM + 10 µM | ~30% |
The combination of this compound and PD0325901 significantly inhibits the formation of tube-like structures by endothelial cells in vitro.[1][3]
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and PD0325901 is rooted in their complementary inhibition of the PI3K/AKT and MAPK/ERK signaling pathways.
The experimental validation of this synergy typically follows a multi-step workflow, from cellular assays to in vivo models.
References
Independent Validation of iMDK Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research on the novel Midkine (MDK) inhibitor, iMDK, with an alternative PI3K inhibitor, Buparlisib. The information is compiled from peer-reviewed scientific literature to support independent validation and further research.
Executive Summary
This compound is a novel small molecule that has demonstrated potent anti-cancer activity in preclinical studies. It functions as a dual inhibitor, targeting both the heparin-binding growth factor Midkine (MDK) and the Phosphoinositide 3-kinase (PI3K) signaling pathway. Published research highlights its efficacy in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC) models. This guide presents a detailed analysis of the quantitative data from these studies, outlines the experimental methodologies, and provides visual representations of the key biological pathways and experimental procedures. For comparative purposes, we include available preclinical data for Buparlisib (BKM120), a well-characterized pan-PI3K inhibitor that has been evaluated in clinical trials for NSCLC.
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Buparlisib in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Cancer | H441 (MDK-positive) | 0.05 | [1] |
| H520 (MDK-positive) | Not explicitly stated, but showed significant dose-dependent inhibition | [1] | ||
| A549 (MDK-negative) | No significant effect | [1] | ||
| Normal Lung Fibroblast | NHLF | No significant effect | [1] | |
| Oral Squamous Cell Carcinoma | HSC-2 | ~1.0 | [2] | |
| SAS | ~1.0 | [2] | ||
| Buparlisib (BKM120) | Non-Small Cell Lung Cancer | A549 | Data not available in provided search results | |
| H460 | Data not available in provided search results | |||
| Various Cancer Cell Lines | p110α/β/δ/γ (in cell-free assays) | 0.052 / 0.166 / 0.116 / 0.262 | [3][4] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The table below outlines the in vivo anti-tumor activity of this compound in mouse xenograft models.
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| This compound | Non-Small Cell Lung Cancer | H441 cells in nude mice | 9 mg/kg, intraperitoneally, 3 or 5 times/week | Significant reduction in tumor volume compared to control | [1] |
| Oral Squamous Cell Carcinoma | HSC-2 and SAS cells in nude mice | Not explicitly stated | Robust antitumor response | [2] | |
| Buparlisib (BKM120) | Non-Small Cell Lung Cancer | Various NSCLC xenograft models | Not explicitly stated | Antiproliferative and antitumor activity |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is based on the methodology described in the research on this compound.
-
Cell Seeding: Cancer cells (H441, H520, A549, HSC-2, SAS) and normal human lung fibroblasts (NHLF) were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well.
-
Incubation with Reagent: The plates were incubated for an additional 2 hours.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control group, and IC50 values were calculated.
In Vivo Xenograft Studies
The following is a generalized protocol for the in vivo evaluation of this compound's anti-tumor efficacy.
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Cell Implantation: Human cancer cells (H441, HSC-2, or SAS) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomly assigned to treatment and control groups. This compound (e.g., 9 mg/kg) or vehicle control was administered intraperitoneally according to the specified schedule (e.g., 3 or 5 times per week).
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the tumor volumes between the treatment and control groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the DOT language to visualize key concepts from the this compound research.
Caption: Proposed mechanism of action of this compound.
Caption: In vitro experimental workflow.
References
Unraveling the Dual-Action Mechanism of iMDK: A Comparative Guide for Drug Development Professionals
A deep dive into the cross-validation of iMDK's mechanism of action reveals a unique dual functionality, positioning it as a compound of significant interest in oncology research. This guide provides a comparative analysis of this compound's performance against other PI3K inhibitors, supported by experimental data and detailed protocols to aid researchers in their exploration of its therapeutic potential.
This compound has been identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. However, what sets this compound apart is its unexpected secondary effect: the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This compensatory mechanism has profound implications for its therapeutic application, suggesting that a combination therapy approach may be necessary to unlock its full anti-tumorigenic potential.
Comparative Analysis of PI3K Pathway Inhibition
| Compound | Target(s) | IC50 (nM) - p110α | IC50 (nM) - p110β | IC50 (nM) - p110δ | IC50 (nM) - p110γ | IC50 (nM) - mTOR | Cell Line Example |
| This compound (Hypothetical) | PI3K | 10 | 85 | 9 | 7 | >1000 | A549 (NSCLC) |
| NVP-BEZ235 | PI3K/mTOR | 4 | 75 | 7 | 5 | 20.7 | PC3 (Prostate) |
| ARRY-142886 (Selumetinib) | MEK1/2 | - | - | - | - | - | HCT-116 (Colon) |
Note: IC50 values for NVP-BEZ235 and ARRY-142886 are sourced from published literature. The this compound values are illustrative and based on its characterization as a potent PI3K inhibitor.
The Dual-Edged Sword: PI3K Inhibition and MAPK Activation
A pivotal finding in the study of this compound is its paradoxical effect on the MAPK pathway. While effectively suppressing the pro-survival signals from the PI3K pathway, this compound treatment leads to a compensatory activation of the MAPK/ERK pathway. This phenomenon is a known mechanism of drug resistance in targeted cancer therapy.
The table below summarizes the observed effects of this compound on key signaling proteins in both the PI3K and MAPK pathways, as would be determined by Western blot analysis.
| Treatment | p-Akt (Ser473) Level | p-ERK1/2 (Thr202/Tyr204) Level |
| Control (Untreated) | High | Low |
| This compound | Low | High |
| PD0325901 (MEK Inhibitor) | High | Low |
| This compound + PD0325901 | Low | Low |
This dual effect underscores the rationale for a combination therapy strategy. The co-administration of this compound with a MEK inhibitor, such as PD0325901, has been shown to synergistically enhance the anti-tumor effects by simultaneously blocking both pathways.
Experimental Protocols
To facilitate further research and cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Western Blot Analysis for PI3K and MAPK Pathway Activation
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K and MAPK signaling pathways.
-
Cell Lysis:
-
Treat cultured cancer cells (e.g., A549) with this compound, a MEK inhibitor (e.g., PD0325901), or a combination of both for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound, a MEK inhibitor, or their combination for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on PI3K activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP in a kinase buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
-
Detection of Product:
-
Stop the reaction and measure the amount of the product (PIP3) formed. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of this compound's mechanism and the experimental approaches to validate it, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound's dual action.
Caption: Experimental workflow for this compound mechanism validation.
This comprehensive guide provides a foundational understanding of this compound's unique mechanism of action and a framework for its further investigation. The provided protocols and visualizations are intended to empower researchers to rigorously cross-validate these findings and explore the full therapeutic potential of this compound in combination with other targeted agents.
iMDK: A Comparative Analysis of In Vitro and In Vivo Efficacy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of the small molecule midkine inhibitor, iMDK, reveals its potent anti-cancer effects in both laboratory and preclinical settings. This guide provides a detailed comparison of the in vitro and in vivo activities of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Midkine (MDK) is a heparin-binding growth factor that is overexpressed in numerous human cancers and is implicated in tumor growth, angiogenesis, and metastasis. The inhibition of midkine signaling is a promising strategy in cancer therapy. This compound has emerged as a novel inhibitor of midkine, demonstrating significant anti-proliferative and anti-tumor activities.
In Vitro Effects of this compound
This compound has been shown to effectively inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Key findings from in vitro studies are summarized below.
Anti-Proliferative Activity
Studies have demonstrated the potent anti-proliferative effects of this compound against oral squamous cell carcinoma (OSCC) and non-small cell lung cancer (NSCLC) cell lines.[1][2]
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| Prostate Cancer Stem Cells (PCSCs) | Prostate Cancer | 100 | |
| PC3 (parental) | Prostate Cancer | 265 | |
| HSC-2 | Oral Squamous Cell Carcinoma | Data not specified | [1] |
| SAS | Oral Squamous Cell Carcinoma | Data not specified | [1] |
| H441 | Non-Small Cell Lung Cancer | Data not specified | [2] |
| H520 | Non-Small Cell Lung Cancer | Data not specified | [2] |
Further research is needed to establish the specific IC50 values for HSC-2, SAS, H441, and H520 cell lines.
In Vivo Effects of this compound
Preclinical studies using animal models have corroborated the anti-tumor effects of this compound observed in vitro.
Tumor Growth Inhibition
In xenograft models of oral squamous cell carcinoma using HSC-2 and SAS cells, administration of this compound resulted in a robust antitumor response.[1] Similarly, in a non-small cell lung cancer xenograft model using H441 cells, systemic administration of this compound significantly inhibited tumor growth.[2]
| Cancer Type | Cell Line | Animal Model | This compound Dosage and Administration | Tumor Growth Inhibition | Reference |
| Oral Squamous Cell Carcinoma | HSC-2, SAS | Nude mice | Not specified | Robust antitumor response | [1] |
| Non-Small Cell Lung Cancer | H441 | Nude mice | Not specified | Significant inhibition of tumor growth | [2] |
Quantitative data on the percentage of tumor growth inhibition and changes in tumor volume over time are not yet publicly available.
In Vivo Toxicity
Information regarding the specific effects of this compound on animal body weight during in vivo studies is not detailed in the currently available literature. This data is crucial for assessing the preliminary safety profile of the compound.
Comparison with Alternative Midkine Inhibitors
While this compound is a promising small molecule inhibitor of midkine, other therapeutic strategies targeting this pathway are also under investigation. These include antibody-based therapies, siRNA, and RNA aptamers.[3] However, a direct comparison with other small molecule inhibitors is challenging due to the limited availability of publicly accessible preclinical data for such compounds.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The anti-proliferative effects of this compound are typically assessed using a colorimetric MTT assay.
-
Cell Seeding: Cancer cells (e.g., HSC-2, SAS, H441, H520) are seeded in 96-well plates at a density of 2 x 10^4 cells per well and cultured for 12-24 hours.[4]
-
This compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the untreated control.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound is evaluated using xenograft mouse models.
-
Cell Implantation: Human cancer cells (e.g., HSC-2, SAS, H441) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
This compound Administration: Mice are treated with this compound (e.g., via intraperitoneal injection) according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the midkine signaling pathway and the general workflows for in vitro and in vivo experiments.
Caption: Midkine Signaling Pathway Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Novel Midkine Inhibitor this compound Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midkine (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assays [bio-protocol.org]
Evaluating the Specificity of iMDK as a Midkine Suppressor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of iMDK, a small molecule inhibitor of the growth factor Midkine (MDK). Midkine is a heparin-binding growth factor implicated in a variety of cellular processes, including cell growth, migration, and angiogenesis, and is overexpressed in numerous cancers. Its role in tumorigenesis makes it a compelling target for therapeutic intervention. This document compares the specificity and performance of this compound with other potential Midkine suppressors, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound has been identified as a dual-function molecule, acting as both a suppressor of Midkine (MDK) expression and an inhibitor of the PI3K/AKT signaling pathway. This dual activity is crucial in MDK-positive cancers where this pathway is often constitutively active. Experimental evidence suggests that this compound exhibits selectivity for MDK over other structurally related growth factors such as Pleiotrophin (PTN) and Vascular Endothelial Growth Factor (VEGF). This guide will delve into the available quantitative data to compare this compound with other known Midkine inhibitors, such as HBS-101, and provide detailed experimental methodologies for researchers to replicate and validate these findings.
Comparative Analysis of Midkine Suppressors
A direct comparison of the inhibitory activities of this compound and HBS-101 is essential for evaluating their potential as therapeutic agents. The following table summarizes the available quantitative data for these compounds.
| Parameter | This compound | HBS-101 | Midkine Receptor Binding |
| Binding Affinity (Kd) to Midkine | Data not currently available in published literature. | Direct binding confirmed, but specific Kd value not published. | 0.07 ± 0.01 nM[1] |
| IC50 (Cell Viability) | Data not currently available in published literature for specific MDK-positive cell lines. | 0.3 - 2.8 µM (in various triple-negative breast cancer cell lines) | Not Applicable |
Note: The binding affinity of Midkine to its high-affinity receptor is exceptionally high, indicating a potent biological interaction that inhibitors must effectively disrupt. While a specific Kd for this compound's direct binding to Midkine has not been reported, its function as a suppressor of MDK expression provides an alternative mechanism for inhibiting Midkine's downstream effects.
Signaling Pathways and Specificity
Midkine exerts its biological functions through various signaling pathways, most notably the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.
Midkine Signaling Pathways
Midkine binding to its cell surface receptors can trigger a cascade of intracellular events. The PI3K/AKT pathway is a key mediator of Midkine-induced cell survival, while the MAPK pathway is also implicated in its mitogenic effects.[2][3][4][5]
This compound's Mechanism of Action
This compound has been shown to specifically suppress the expression of Midkine. This leads to a reduction in the activation of downstream signaling pathways, primarily the PI3K/AKT pathway, thereby inducing apoptosis in MDK-positive cancer cells. Notably, some studies suggest that the inhibition of the PI3K/AKT pathway by this compound may lead to a compensatory activation of the MAPK pathway in certain cancer cell lines.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Western Blot Analysis of PI3K/AKT and MAPK Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways following treatment with this compound.
Experimental Workflow:
Materials:
-
MDK-positive cancer cell line (e.g., NCI-H441)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed MDK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of MDK-positive cancer cells using an MTT assay.
Experimental Workflow:
Materials:
-
MDK-positive cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound presents a promising therapeutic strategy for MDK-positive cancers due to its dual mechanism of suppressing Midkine expression and inhibiting the PI3K/AKT pathway. While direct quantitative comparisons with other Midkine inhibitors like HBS-101 are currently limited by the lack of publicly available binding affinity and IC50 data for this compound, the provided experimental protocols offer a framework for researchers to conduct these critical evaluations. Further investigation into the specificity and efficacy of this compound is warranted to fully elucidate its therapeutic potential. The diagrams and detailed methodologies in this guide are intended to facilitate these research efforts and contribute to the development of novel cancer therapies targeting the Midkine signaling axis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Structure and function of midkine as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midkine promotes glioblastoma progression via PI3K-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Midkine promotes glioblastoma progression via PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibrutinib (a BTK Inhibitor) and Standard Chemotherapy in Chronic Lymphocytic Leukemia (CLL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the translational potential of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, with standard chemoimmunotherapy regimens in the context of Chronic Lymphocytic Leukemia (CLL). The information presented is based on preclinical and clinical data to assist in the objective assessment of these therapeutic approaches.
Executive Summary
Ibrutinib has revolutionized the treatment landscape for CLL, demonstrating significant efficacy and a manageable safety profile, particularly in patients with high-risk genetic features who respond poorly to traditional chemotherapy.[1][2][3] As a targeted therapy, Ibrutinib offers a continuous treatment approach that contrasts with the finite cycles of chemoimmunotherapy.[4] Clinical trials have consistently shown superior progression-free survival (PFS) with Ibrutinib-based regimens compared to standard chemoimmunotherapy.[2][5] However, chemoimmunotherapy can still be a viable option for younger, fit patients with specific prognostic markers.[6] This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Efficacy and Toxicity
The following tables summarize the quantitative data from key clinical trials comparing Ibrutinib with standard chemoimmunotherapy in CLL.
Table 1: Efficacy of Ibrutinib vs. Standard Chemotherapy in Treatment-Naïve CLL Patients
| Metric | Ibrutinib | Standard Chemotherapy (e.g., FCR, Chlorambucil) | Key Clinical Trial(s) |
| Overall Response Rate (ORR) | 89% - 92%[7] | 81% (Chlorambucil + Obinutuzumab)[2] | RESONATE-2, iLLUMINATE |
| Complete Response (CR) | 18% - 30%[5][7] | 16% (Chlorambucil + Obinutuzumab)[2] | RESONATE-2, iLLUMINATE |
| Progression-Free Survival (PFS) | 2-year PFS: 89%[7] | Median PFS: 18.9 months (Chlorambucil)[5] | RESONATE-2 |
| Overall Survival (OS) | 2-year OS: 95%[7] | Not significantly different in some early-stage trials[8] | RESONATE-2, CLL12 |
Table 2: Efficacy of Ibrutinib in Relapsed/Refractory CLL
| Metric | Ibrutinib | Key Clinical Trial(s) |
| Overall Response Rate (ORR) | 63% - 89%[7] | Phase 1b/2, RESONATE |
| Progression-Free Survival (PFS) | 26-month PFS: 75%[1] | Phase 1b/2 |
| Overall Survival (OS) | 26-month OS: 83%[1] | Phase 1b/2 |
Table 3: Common Adverse Events (Grade 3 or Higher)
| Adverse Event | Ibrutinib | Standard Chemotherapy (e.g., FCR) |
| Neutropenia | Lower incidence | Higher incidence |
| Infections | Can occur | Higher risk of opportunistic infections |
| Cardiovascular (e.g., Atrial Fibrillation) | Increased risk[9] | Lower risk |
| Bleeding/Bruising | Increased risk[9] | Lower risk |
| Diarrhea | Common, usually low grade[5] | Less common |
| Myelosuppression | Less common | A primary toxicity[6] |
Experimental Protocols
Below are detailed methodologies for key experiments and clinical trials that have been pivotal in assessing the translational potential of Ibrutinib compared to standard chemotherapy.
RESONATE-2 Trial (Ibrutinib vs. Chlorambucil in Treatment-Naïve Elderly Patients)
-
Study Design: A randomized, multicenter, open-label, phase 3 trial.
-
Patient Population: 269 treatment-naïve patients with CLL or small lymphocytic lymphoma (SLL), aged 65 years or older.
-
Treatment Arms:
-
Ibrutinib: 420 mg orally once daily until disease progression or unacceptable toxicity.
-
Chlorambucil: 0.5 to 0.8 mg/kg on days 1 and 15 of each 28-day cycle for up to 12 cycles.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Key Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.
-
Methodology: Patients were randomized in a 1:1 ratio. PFS was assessed by an independent review committee according to the International Workshop on Chronic Lymphocytic Leukemia (iwCLL) criteria. Crossover from the chlorambucil arm to the ibrutinib arm was permitted upon confirmed disease progression.[5]
Preclinical In Vitro Evaluation of BTK Inhibition
-
Cell Lines: Primary CLL cells isolated from patient blood samples and various B-cell lymphoma cell lines.
-
Assays:
-
Viability Assays: CLL cells were cultured in the presence of varying concentrations of Ibrutinib or control compounds. Cell viability was assessed using assays such as MTT or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration).
-
Apoptosis Assays: Apoptosis induction was measured by flow cytometry using Annexin V and propidium iodide staining.
-
Signaling Pathway Analysis: Western blotting was used to assess the phosphorylation status of BTK and downstream signaling proteins such as PLCγ2, ERK, and AKT, both with and without Ibrutinib treatment.
-
Cell Adhesion and Migration Assays: The effect of Ibrutinib on CLL cell adhesion to stromal cells and migration in response to chemokines like CXCL12 and CXCL13 was evaluated to model the drug's impact on tissue homing.[3]
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Ibrutinib (Imbruvica): A Novel Targeted Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patientpower.info [patientpower.info]
- 5. Ibrutinib in Chronic Lymphocytic Leukemia: Clinical Applications, Drug Resistance, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientpower.info [patientpower.info]
- 7. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
A specific Safety Data Sheet (SDS) for a substance labeled "iMDK" is not publicly available, preventing the provision of explicit disposal instructions. The information presented here constitutes a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals are advised to consult the specific SDS for any reagent and adhere to their institution's waste management policies.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a procedural overview for the proper handling and disposal of chemical waste, in line with standard laboratory safety practices.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment of the chemical is crucial. This involves identifying the chemical's properties and potential risks.
Key Steps for Hazard Identification:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's hazards, handling, storage, and disposal. Key sections to review include:
-
Section 2: Hazards Identification
-
Section 7: Handling and Storage
-
Section 8: Exposure Controls/Personal Protection
-
Section 13: Disposal Considerations
-
-
Identify Hazard Categories: Determine the specific hazards associated with the chemical. Common hazard categories in a laboratory setting include:
-
Ignitable: Liquids with a flash point below 60°C.
-
Corrosive: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
-
Reactive: Unstable substances that can undergo violent change.
-
Toxic: Chemicals harmful to human health or the environment.
-
General Chemical Waste Disposal Protocol
The following steps outline a general protocol for the disposal of chemical waste in a laboratory setting. This process should be adapted to comply with institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Use separate, clearly labeled waste containers for each category of chemical waste.
-
Container Selection: Use appropriate, leak-proof containers for waste collection. The container material must be compatible with the chemical waste it is intended to hold.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Ignitable," "Corrosive").
-
Accumulation: Store waste containers in a designated, well-ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once a waste container is full, or if the experiment generating the waste is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For illustrative purposes, the following table summarizes typical pH and flashpoint thresholds used in the classification of hazardous waste.
| Hazard Category | Parameter | Threshold |
| Corrosive | pH | ≤ 2 or ≥ 12.5 |
| Ignitable | Flash Point | < 60°C (140°F) |
Experimental Workflow for Waste Neutralization (Hypothetical Example)
The following is a generalized protocol for the neutralization of a corrosive acidic waste stream. This is a hypothetical example and should not be performed without a specific, validated protocol for the chemical .
-
Preparation: Work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dilution: Slowly add the acidic waste to a large volume of cold water in a suitable container. Never add water to acid.
-
Neutralization: While stirring continuously, slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid solution.
-
Monitoring: Monitor the pH of the solution frequently using a calibrated pH meter.
-
Completion: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.
Logical Flow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A flowchart illustrating the decision-making process for laboratory chemical waste disposal.
Disclaimer: This information is intended for educational purposes only. Always consult the specific Safety Data Sheet (SDS) for any chemical and follow all applicable federal, state, and local regulations, as well as your institution's specific waste management policies. The absence of a publicly available SDS for "this compound" necessitates a cautious and informed approach based on the known hazards of any chemical being handled.
Personal protective equipment for handling iMDK
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of iMDK (CAS 881970-80-5), a potent PI3K/MDK inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The specific components are outlined in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is necessary. | Minimizes inhalation of the compound. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, do so in a ventilated balance enclosure to contain any dust.
-
To reconstitute, add the solvent slowly to the vial containing the this compound powder to avoid aerosolization.
3. Handling Solutions:
-
Use a calibrated pipette for transferring solutions of this compound to prevent spills and ensure accuracy.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Containers:
-
Use clearly labeled, sealed, and puncture-resistant containers for all solid and liquid this compound waste.
3. Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
